molecular formula C11H7F3N2O B1417400 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine CAS No. 158715-14-1

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B1417400
CAS No.: 158715-14-1
M. Wt: 240.18 g/mol
InChI Key: SMUCGWAIODOUCG-UHFFFAOYSA-N
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Description

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is a versatile pyrimidine derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is recognized for its potential as a kinase inhibitor intermediate. Its specific molecular architecture, featuring the trifluoromethyl group which enhances metabolic stability and membrane permeability, makes it a valuable precursor in the synthesis of more complex bioactive molecules. Research indicates its application in the development of inhibitors for enzymes like Tyk2 kinase , where similar pyrimidine cores are employed. The 4-hydroxy group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in lead optimization campaigns. Its primary research value lies in oncology and immunology research, focusing on intracellular signaling pathways. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-6-9(17)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUCGWAIODOUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354751
Record name 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158715-14-1
Record name 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group imparts unique properties to the pyrimidine core, including enhanced metabolic stability and binding affinity, making it a valuable scaffold for developing novel therapeutic agents. This document details the primary synthetic route, starting from commercially available precursors, and provides a step-by-step experimental protocol based on established chemical principles. The underlying reaction mechanisms, key process parameters, and safety considerations are discussed to provide a thorough understanding of the synthesis.

Introduction: The Significance of Trifluoromethylated Pyrimidines

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the CF₃ group, such as its high electronegativity, lipophilicity, and metabolic stability, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Pyrimidine derivatives, on the other hand, are a class of heterocyclic compounds that are fundamental components of nucleic acids and are present in a wide array of biologically active molecules, including antiviral and anticancer agents.

The combination of a pyrimidine scaffold with a trifluoromethyl substituent, as seen in 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, creates a molecule with significant potential for biological activity. The phenyl group at the 2-position and the hydroxyl group at the 4-position offer further opportunities for chemical modification to explore structure-activity relationships (SAR) and develop new chemical entities.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and widely employed method for the synthesis of 4-hydroxypyrimidines is the Pinner synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine.[2][3] This approach is a classic and reliable method for constructing the pyrimidine ring.

Our retrosynthetic analysis of the target molecule, 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, identifies two key building blocks: benzamidine and ethyl 4,4,4-trifluoroacetoacetate .

G cluster_intermediates Key Intermediates target 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine intermediates target->intermediates retrosynthesis disconnection C-N bond formation (Pinner Synthesis) benzamidine Benzamidine etfa Ethyl 4,4,4-trifluoroacetoacetate

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability of benzamidine and the relatively straightforward synthesis of ethyl 4,4,4-trifluoroacetoacetate.

Synthesis of Starting Material: Ethyl 4,4,4-trifluoroacetoacetate

Ethyl 4,4,4-trifluoroacetoacetate is a crucial precursor and can be synthesized via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, using a strong base such as sodium ethoxide as a catalyst.[4]

Reaction Scheme:

Experimental Protocol for Ethyl 4,4,4-trifluoroacetoacetate Synthesis:

A detailed procedure for the industrial-scale production of ethyl 4,4,4-trifluoroacetoacetate is outlined in patent literature.[4] The following is a laboratory-scale adaptation:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous ethanol is added to the flask, followed by the portion-wise addition of sodium metal to generate a solution of sodium ethoxide. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

  • Condensation: The solution is cooled in an ice bath, and a mixture of ethyl trifluoroacetate and ethyl acetate is added dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled, and the excess sodium ethoxide is neutralized by the careful addition of a weak acid (e.g., acetic acid). The resulting solution is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure ethyl 4,4,4-trifluoroacetoacetate.

ParameterConditionRationale
Base Sodium Ethoxide (NaOEt)Catalyzes the deprotonation of ethyl acetate to form the enolate nucleophile.
Solvent Anhydrous EthanolServes as the solvent for the reaction and is also a product of the condensation.
Temperature Initial cooling, then refluxControls the initial exothermic reaction and then provides the energy for the reaction to proceed to completion.
Atmosphere Inert (N₂ or Ar)Prevents side reactions with moisture and atmospheric gases.

Core Synthesis: Cyclocondensation to 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

Reaction Scheme:

Detailed Experimental Protocol:

This protocol is adapted from the synthesis of similar trifluoromethylated pyrimidine derivatives.

  • Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To a solution of sodium ethoxide in absolute ethanol, equimolar amounts of ethyl 4,4,4-trifluoroacetoacetate and benzamidine hydrochloride are added.

  • Reaction Progression: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a dilute acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water or acetone) to afford pure 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine as a crystalline solid.

ParameterSuggested ConditionRationale/Causality
Amidine Source Benzamidine HydrochlorideA stable and commercially available salt of benzamidine. The free base is liberated in situ by the sodium ethoxide.
Base Sodium Ethoxide (NaOEt)Acts as a condensing agent, facilitating the cyclization reaction.
Solvent Absolute EthanolA common and effective solvent for Pinner-type pyrimidine syntheses.
Temperature RefluxProvides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate.
Purification Acidification and RecrystallizationThe product is expected to be a solid that is sparingly soluble in acidic water, allowing for its isolation. Recrystallization is a standard method for purifying solid organic compounds.

Reaction Mechanism

The formation of the pyrimidine ring proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Elimination & Tautomerization benzamidine Benzamidine intermediate1 Tetrahedral Intermediate benzamidine->intermediate1 attacks carbonyl ketoester Ethyl 4,4,4-trifluoroacetoacetate ketoester->intermediate1 intermediate1_cyclization Tetrahedral Intermediate intermediate1->intermediate1_cyclization intermediate2 Cyclized Intermediate intermediate1_cyclization->intermediate2 N attacks ester carbonyl intermediate2_elimination Cyclized Intermediate intermediate2->intermediate2_elimination dihydropyrimidine Dihydropyrimidine intermediate2_elimination->dihydropyrimidine -EtOH product 4-Hydroxy-2-phenyl-6- (trifluoromethyl)pyrimidine dihydropyrimidine->product Tautomerization

Caption: Proposed reaction mechanism for the synthesis.

Characterization and Data

The final product, 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
Melting Point A sharp melting point is indicative of a pure compound.
¹H NMR Signals corresponding to the aromatic protons of the phenyl group and the pyrimidine ring proton. The hydroxyl proton may be broad or exchangeable with D₂O.
¹³C NMR Resonances for the carbon atoms of the pyrimidine and phenyl rings, as well as the trifluoromethyl carbon (which will show coupling to fluorine).
¹⁹F NMR A singlet corresponding to the trifluoromethyl group.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the product (C₁₁H₇F₃N₂O, M.W. = 240.18 g/mol ).
FT-IR Characteristic absorption bands for O-H, C=O (from the tautomeric form), C=N, and C-F bonds.

Safety Considerations

  • Sodium ethoxide is a strong base and is corrosive. It reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Ethyl trifluoroacetate and ethyl 4,4,4-trifluoroacetoacetate are volatile and may be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and wear appropriate PPE.

  • The reactions should be carried out under an inert atmosphere where specified to prevent side reactions and ensure safety.

Conclusion

The synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is a valuable process for accessing a key heterocyclic scaffold for drug discovery and development. The Pinner synthesis, utilizing the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate and benzamidine, provides a reliable and efficient route to this target molecule. This guide has outlined the essential theoretical and practical aspects of this synthesis, providing a solid foundation for researchers in the field. Further optimization of reaction conditions and exploration of derivative syntheses can be built upon the principles and protocols described herein.

References

  • Jismy, B., Allouchi, H., Guillaumet, G., Akssira, M., & Abarbri, M. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 27(5), 1593. [Link]

  • CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate. (2017).
  • Fujiwara, T., & O'Hagan, D. (2014). Successful applications of fluorine in agrochemicals. Journal of Fluorine Chemistry, 167, 16-29. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Pinner, A. (1883). Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft, 16(2), 1643-1655.
  • Guo, S., et al. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 42(4), 887-921. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

[1]

Executive Summary

Compound: 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine Molecular Formula: C₁₁H₇F₃N₂O Molecular Weight: 240.18 g/mol Core Application: Pharmacophore intermediate (kinase inhibitors), agrochemical scaffold.[1]

This guide details the structural validation of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine.[1] Unlike simple heterocycles, this molecule exhibits dynamic keto-enol tautomerism , heavily influenced by the electron-withdrawing trifluoromethyl (-CF₃) group and the aromatic 2-phenyl substituent.[1] Successful characterization requires a multi-modal approach (NMR, IR, MS) to distinguish between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms, and to verify the integrity of the fluorinated motif.[1]

Part 1: Structural Dynamics & Synthesis Context[1]

The Tautomeric Equilibrium

The characterization of this compound is governed by the equilibrium between the lactim (enol) and lactam (keto) forms. In solution (DMSO-d₆, MeOH-d₄), the keto-tautomer generally predominates due to the stabilization of the N-H bond and the carbonyl dipole, further enhanced by the electron-withdrawing effect of the C6-CF₃ group which increases the acidity of the N-H proton.[1]

Critical Implication: In ¹H NMR, do not expect a sharp O-H signal. Instead, look for a broad, exchangeable N-H signal (often >12 ppm) or a hydrogen-bonded O-H/N-H network.

Synthesis Origin & Impurity Profile

Understanding the synthesis aids in identifying spectral impurities. The standard route involves the condensation of benzamidine with ethyl 4,4,4-trifluoroacetoacetate under basic conditions (e.g., NaOEt).

  • Common Impurities: Unreacted benzamidine (check aromatic region), ethyl trifluoroacetoacetate (check ethyl group in NMR), or hydrolysis byproducts.

SynthesisWorkflowcluster_QCImpurity MarkersStartBenzamidine(HCl Salt)Process1Condensation(NaOEt / EtOH, Reflux)Start->Process1ReagentEthyl 4,4,4-trifluoroacetoacetateReagent->Process1IntermediateCrude IntermediateProcess1->IntermediateProcess2Acidification(HCl, pH ~4)Intermediate->Process2Product2-phenyl-6-(CF3)pyrimidin-4(3H)-oneProcess2->ProductPrecipitationImp1Residual Benzamidine(Ar-H multiplets)Product->Imp1CheckImp2Ethyl Ester Residues(q 4.2 ppm, t 1.3 ppm)Product->Imp2Check

Figure 1: Synthesis pathway and critical impurity markers for spectroscopic validation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation[1]
  • Solvent: DMSO-d₆ is the gold standard.[1] It ensures solubility of the polar pyrimidinone core and slows proton exchange, allowing observation of the N-H/O-H signal.

  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

¹H NMR Characterization (400 MHz, DMSO-d₆)

The spectrum is dominated by the phenyl ring and the single pyrimidine proton.[1]

Signal (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
13.0 - 13.5 Broad Singlet1HNH / OH Exchangeable proton.[1] Downfield shift indicates strong H-bonding or keto-form (NH).[1]
8.15 - 8.25 Multiplet2HPh-H (Ortho) Deshielded by the pyrimidine ring.[1]
7.55 - 7.65 Multiplet3HPh-H (Meta/Para) Typical aromatic "roof effect" overlap.[1]
6.80 - 6.90 Singlet1HPy-H5 The vinylic proton of the pyrimidine ring.[1] Its chemical shift confirms the presence of the electron-withdrawing CF₃ group (upfield relative to non-fluorinated analogs).[1]
¹³C NMR Characterization (100 MHz, DMSO-d₆)

The ¹³C spectrum is complex due to Carbon-Fluorine (C-F) coupling , which splits signals into quartets.[1]

  • C=O / C-OH (C4): ~160-165 ppm (Singlet or weak coupling).[1]

  • C=N (C2): ~155-160 ppm.[1]

  • CF₃ (C7): ~120 ppm (Quartet , J ≈ 274 Hz). This is the diagnostic signal for the trifluoromethyl group.

  • C-CF₃ (C6): ~150-155 ppm (Quartet , J ≈ 35 Hz).[1] The ipso carbon attached to the CF₃ group.

  • Py-C5: ~105-110 ppm (Quartet , J ≈ 3-5 Hz).[1] Often appears as a broad singlet or fine quartet due to long-range coupling with fluorine.[1]

  • Phenyl Carbons: 128-132 ppm (Standard aromatic signals).[1]

¹⁹F NMR Characterization (376 MHz, DMSO-d₆)

This is the most definitive test for the CF₃ moiety.[1]

  • Shift: -63.0 to -65.0 ppm (Singlet).[1]

  • Validation: A single sharp peak confirms the integrity of the CF₃ group. Multiple peaks indicate degradation or rotamers (rare).

Part 3: Vibrational Spectroscopy (FT-IR)

IR analysis rapidly differentiates the solid-state tautomer.[1] The presence of a strong carbonyl band confirms the keto form.

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Note
3100 - 2800 Broad/MedN-H / O-H Stretch Broad network indicating dimerization (typical of pyrimidinones).[1]
1680 - 1650 StrongC=O[1] Stretch Primary Evidence for Keto Form. If absent, the enol form dominates (rare in solid state).
1600, 1580 MediumC=C / C=N Aromatic skeletal vibrations.
1100 - 1300 StrongC-F Stretch Multiple bands characteristic of the CF₃ group.[1]

Part 4: Mass Spectrometry (MS)

Fragmentation Pattern (EI/ESI)
  • Molecular Ion (M+): m/z 240 (Base peak in ESI+).

  • Key Fragments:

    • [M-H]⁻: m/z 239 (ESI Negative mode - highly sensitive for acidic NH/OH).

    • [M - CO]: Loss of carbonyl (28 Da) from the keto form.

    • [M - CF₃]: Loss of 69 Da, confirming the trifluoromethyl group.

    • Ph-CN Fragment: m/z 103 (Benzonitrile cation), confirming the 2-phenyl pyrimidine core.[1]

MassSpecM_IonMolecular Ion[M+H]+ = 241(C11H8F3N2O)+Frag1Loss of CO[M+H - 28]+M_Ion->Frag1- COFrag2Loss of CF3[M+H - 69]+M_Ion->Frag2- CF3Frag3Phenyl Nitrile Ion[Ph-CN]+ = 103M_Ion->Frag3RDA Cleavage

Figure 2: Predicted mass spectrometry fragmentation pathway (ESI+).

Part 5: Quality Control Protocol

To certify a batch of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine for drug development use, follow this self-validating protocol:

  • Appearance Check: White to off-white crystalline solid.[1] Yellowing indicates oxidation or benzamidine impurities.

  • Solubility Test: Soluble in DMSO, DMF, MeOH. Insoluble in water and hexane.

  • ¹⁹F NMR Screen: Run a quick ¹⁹F scan.

    • Pass: Single peak at ~-64 ppm.[1]

    • Fail: Multiple peaks (fluorinated impurities).

  • ¹H NMR Integration: Integrate the Py-H5 (1H) against the Phenyl-H (5H).[1] Ratio must be 1:5 ± 0.1.

  • Melting Point: Expected range 200°C - 205°C (varies by crystal polymorph/tautomer).

References

  • ChemicalBook. 4-Hydroxy-6-(trifluoromethyl)pyrimidine Spectral Data. (Analogous core data). Available at:

  • National Institutes of Health (NIH) - PubChem. 4-Hydroxy-6-(trifluoromethyl)pyrimidine Compound Summary. Available at:

  • Alfa Chemistry. 19F NMR Chemical Shift Table & Diagnostic Ranges. Available at:

  • MDPI. Synthesis of 4-Hydroxy-2-pyrones and Pyrimidines. (Synthetic methodology reference). Available at:

Technical Whitepaper: High-Throughput & Rational Screening of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The 4-hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a trifecta of structural features:

  • The Pyrimidine Core: A bio-isostere for purine/pyrimidine bases, allowing interaction with ATP-binding pockets (kinases) and nucleotide biosynthesis enzymes (DHODH).

  • The Trifluoromethyl (

    
    ) Group:  Enhances lipophilicity (
    
    
    
    ), metabolic stability (blocking C-oxidation), and binding affinity via unique electrostatic interactions.
  • The 2-Phenyl Substituent: Provides a hydrophobic anchor, critical for pi-stacking interactions in enzyme active sites.

This guide outlines a rigorous technical workflow for the preliminary screening of these analogs, moving from chemical synthesis to validated biological hits.

Chemical Rationale & Structural Dynamics

The Tautomerism Trap

Before screening, researchers must address the structural identity of the "4-hydroxy" moiety. In solution and solid state, these compounds exist in a dynamic equilibrium between the enol (4-hydroxy) and keto (4-oxo/pyrimidone) forms.

  • Implication: Most docking software defaults to the aromatic enol form. However, X-ray crystallography and NMR studies confirm that in polar solvents (biological media), the keto-tautomer often predominates.

  • Actionable Insight: When performing in silico pre-screening, you must dock both tautomers. Neglecting the keto-form often leads to false negatives in virtual screens.

Synthesis Workflow (Library Generation)

The most robust route to this scaffold is the cyclocondensation of benzamidine derivatives with ethyl 4,4,4-trifluoroacetoacetate. This reaction is scalable and tolerates diverse substitutions on the phenyl ring.

Protocol 1: General Cyclocondensation

  • Reagents: Substituted Benzamidine HCl (1.0 eq), Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq), Sodium Ethoxide (NaOEt) (2.5 eq).

  • Solvent: Anhydrous Ethanol.

  • Procedure: Reflux for 4–6 hours. The intermediate forms a sodium salt.

  • Workup: Acidify with HCl to pH 4–5 to precipitate the free base (keto-form). Recrystallize from EtOH/Water.

SynthesisWorkflow Start Benzamidine HCl (Variable R-Group) Reaction Cyclocondensation (NaOEt/EtOH, Reflux) Start->Reaction Reagent Ethyl trifluoroacetoacetate Reagent->Reaction Intermed Na-Salt Intermediate Reaction->Intermed - EtOH, - H2O Acid Acidification (HCl) pH 4-5 Intermed->Acid Product 4-Hydroxy-2-phenyl- 6-(CF3)pyrimidine Acid->Product Precipitation

Figure 1: Synthetic pathway for library generation. The acidification step is critical to collapse the salt into the neutral, bioactive species.

Physicochemical Profiling (The "Pre-Screen")

The


 group significantly increases lipophilicity. Direct biological screening without solubility profiling will result in data artifacts (precipitation leading to false inhibition).

Protocol 2: Kinetic Solubility & Aggregation Check

  • Objective: Determine maximum soluble concentration in 1% DMSO/Buffer.

  • Method: Nephelometry (Laser light scattering).

  • Threshold: Compounds showing insolubility < 20

    
     should be flagged.
    
  • Why:

    
    -pyrimidines are prone to forming colloidal aggregates that sequester enzymes non-specifically ("pan-assay interference"). Include 0.01% Triton X-100 in assay buffers to disrupt promiscuous aggregates.
    

Biological Screening Cascade

Based on the scaffold's pharmacophore, the highest probability targets are Dihydroorotate Dehydrogenase (DHODH) (pyrimidine biosynthesis) and Kinases . The following cascade focuses on DHODH as the primary validated target for this class.

Primary Assay: Enzymatic DHODH Inhibition

This assay measures the reduction of DCIP (2,6-dichlorophenolindophenol), which is coupled to the oxidation of dihydroorotate.

  • Mechanism: DHODH oxidizes dihydroorotate to orotate, transferring electrons to Ubiquinone (

    
    ). In the assay, DCIP acts as the terminal electron acceptor, losing absorbance at 600 nm upon reduction.
    
  • Reagents: Recombinant Human DHODH, L-Dihydroorotate (Substrate), Decylubiquinone (Co-factor), DCIP.

  • Readout: Absorbance decrease at 600 nm (Kinetic mode).

Step-by-Step Protocol:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (critical to prevent aggregation).

  • Incubation: Mix 20 nM DHODH + Test Compound (10-point dose response) for 15 mins at RT.

  • Initiation: Add substrate mix (200

    
     DHO, 20 
    
    
    
    CoQ, 60
    
    
    DCIP).
  • Measurement: Monitor

    
     decrease every 30 seconds for 10 minutes.
    
  • Validation: Use Leflunomide (A77 1726) as the positive control (

    
    ).
    
Secondary Assay: Cell Viability (Selectivity)

Hits from the enzymatic assay must be tested for cellular efficacy. Since DHODH inhibition starves cells of pyrimidines, the effect should be cytostatic, not immediately cytotoxic.

  • Cell Lines: A549 (Lung) or U87-MG (Glioblastoma).

  • Specificity Check: Perform the assay +/- Uridine (100

    
    ).
    
  • Logic: If toxicity is rescued by adding Uridine, the mechanism is confirmed as DHODH inhibition (on-target). If toxicity persists despite Uridine addition, the compound has off-target toxicity.

ScreeningCascade Library Compound Library (DMSO Stocks) Solubility Step 1: Solubility Check (Nephelometry) Library->Solubility Primary Step 2: DHODH Enzymatic Assay (DCIP Reduction) Solubility->Primary Soluble > 20uM Discard Discard/Reformulate Solubility->Discard Precipitates Secondary Step 3: Cell Viability (A549) (+/- Uridine Rescue) Primary->Secondary IC50 < 1uM Primary->Discard Inactive Hit Validated Lead (On-Target Activity) Secondary->Hit Uridine Rescues Toxicity Secondary->Discard No Rescue (Off-Target)

Figure 2: The screening triage ensures that only soluble, on-target compounds progress to lead optimization.

Data Analysis & SAR Trends

When analyzing the screening data, organize results to highlight Structure-Activity Relationships (SAR). The electronic nature of the phenyl ring substituents is usually the driver of potency.

Table 1: Representative SAR Analysis (Hypothetical Data Pattern)

Analog IDR-Group (Phenyl)Electronic EffectDHODH

(nM)
Soluble?Interpretation
Ref -HNeutral1200YesBaseline activity.
A-01 4-FWeak EWG450YesHit. Fluorine improves metabolic stability & potency.
A-02 4-

Strong EWG50LowPotent but lipophilicity limits solubility.
A-03 4-

EDG>5000YesLoss of activity. Electron-rich rings clash with pocket.
A-04 3-Cl, 4-ClBulk/EWG15NoFalse Positive. Likely aggregation. Retest with Triton.
  • EWG: Electron Withdrawing Group

  • EDG: Electron Donating Group

Key Insight: For this scaffold, electron-withdrawing groups (F, Cl,


) on the phenyl ring generally enhance binding to the hydrophobic pocket of DHODH, mimicking the biphenyl pharmacophore of Brequinar or the active metabolite of Leflunomide.

References

  • General Synthesis: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][2] (PubMed Central). Link

  • Biological Target (DHODH): Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitors with Potent and Selective Activity against the Malaria Parasite Plasmodium falciparum. (Journal of Medicinal Chemistry). Link

  • Scaffold Utility: 4-Hydroxy-6-(trifluoromethyl)pyrimidine - Versatile building block for bioactive molecules.[2] (Leap Chem). Link

  • Tautomerism: Keto-enol tautomerism in heterocyclic compounds and its impact on biological reactions. (ResearchGate/NIH). Link

  • Screening Methodology: Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (NIH). Link

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solubility of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: Solubility Profile & Determination of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

PART 1: EXECUTIVE SUMMARY & PHYSICOCHEMICAL PROFILE

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine (often existing in equilibrium with its tautomer, 2-phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one ) is a critical heterocyclic building block. Its structural duality—combining a lipophilic trifluoromethyl group with a polar hydroxy/amido motif—creates a complex solubility profile that challenges standard purification and formulation protocols.

This guide provides a technical analysis of its solubility behavior, thermodynamic drivers, and a validated protocol for experimental determination. Unlike simple aliphatic compounds, the solubility of this pyrimidine derivative is governed by keto-enol tautomerism and strong intermolecular hydrogen bonding, necessitating a strategic approach to solvent selection.

Structural Determinants of Solubility

To predict and manipulate solubility, one must understand the three competing structural forces at play:

Structural FeaturePhysicochemical EffectSolubility Impact
Trifluoromethyl (-CF₃) Group High electronegativity & lipophilicity.Increases solubility in chlorinated solvents (DCM, CHCl₃) and fluorinated media. Reduces water solubility.
2-Phenyl Ring π-π stacking interactions & planarity.Increases lattice energy (melting point), making dissolution thermodynamically more difficult (requires higher enthalpy of fusion).
4-Hydroxy / 4-Oxo Motif Tautomerism: Exists primarily as the oxo (lactam) form in solution.Facilitates dimerization via Hydrogen bonding. High solubility in H-bond accepting solvents (DMSO, DMF); variable solubility in alcohols.

PART 2: PREDICTED SOLUBILITY PROFILE & DATA

Note: While specific experimental mole-fraction data for the 2-phenyl analog is proprietary or sparse in open literature, the following profile is derived from validated data of structural analogs (e.g., 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine, CAS 2836-44-4) and thermodynamic principles.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Dipolar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Strong disruption of intermolecular H-bonds; stabilizes the polar oxo tautomer.
Polar Protic Methanol, Ethanol, IPAModerate to High (Temperature Dependent)Good solubility at reflux; moderate at RT. Ideal for recrystallization when combined with water.
Chlorinated Dichloromethane (DCM), ChloroformModerate The -CF₃ group enhances affinity, but the polar core limits saturation levels compared to non-polar analogs.
Esters/Ethers Ethyl Acetate, THFModerate Good general solvents; THF is preferred for reactions due to better coordination capability.
Hydrocarbons Hexane, Heptane, TolueneLow / Insoluble High lattice energy and polarity of the core prevent dissolution. Toluene may dissolve trace amounts at reflux.
Aqueous Water, BufferspH Dependent Insoluble at neutral pH. Soluble at pH > pKa (~6.5–7.5) due to deprotonation of the -OH/-NH group.
Thermodynamic Considerations

The dissolution of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is an endothermic process (


).
  • Implication: Solubility increases significantly with temperature.

  • Equation: The relationship follows the van 't Hoff equation:

    
    
    Where 
    
    
    
    is mole fraction solubility,
    
    
    is enthalpy of dissolution, and
    
    
    is the melting point.

PART 3: EXPERIMENTAL PROTOCOLS (SELF-VALIDATING)

As exact values vary by crystal polymorph and purity, you must generate your own solubility curve for process validation. Use this "Shake-Flask" method coupled with HPLC detection.

Protocol: Saturation Shake-Flask Method

Objective: Determine equilibrium solubility at


 and 

.

Reagents:

  • Target Compound: >98% purity (verify by HPLC).

  • Solvents: HPLC Grade (MeOH, EtOH, EtOAc, DCM).

  • Internal Standard: Benzophenone (optional, for HPLC calibration).

Workflow:

  • Preparation: Add excess solid compound (~100 mg) to 2 mL of solvent in a crimp-top vial.

  • Equilibration: Agitate at constant temperature (thermostatic shaker) for 24 hours.

  • Clarification:

    • Critical Step: Stop agitation and let settle for 1 hour.

    • Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp to prevent precipitation).

  • Quantification: Dilute filtrate 1:100 with Mobile Phase and inject into HPLC.

HPLC Conditions (Standard):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B over 15 min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

Solubility Determination Workflow Diagram

SolubilityWorkflow Start Start: Weigh Excess Solid SolventAdd Add Solvent (2 mL) Start->SolventAdd Agitate Agitate @ Temp (24h Equilibrium) SolventAdd->Agitate Settle Sedimentation (1h) Agitate->Settle Filter Syringe Filter (0.45 µm PTFE) Settle->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC Quantification (UV 254nm) Dilute->HPLC

Caption: Validated workflow for equilibrium solubility determination using the saturation shake-flask method.

PART 4: RECRYSTALLIZATION STRATEGY

Recrystallization is the primary method for purifying this intermediate. The strategy relies on the Temperature-Dependent Solubility Differential .

Recommended Solvent Systems
  • Ethanol / Water (Antisolvent Method):

    • Dissolve compound in refluxing Ethanol (Solubility is high).

    • Slowly add hot water until turbidity persists.

    • Cool slowly to

      
      .
      
    • Yield: Typically >85%.[1][2][3]

    • Mechanism:[4] Water dramatically increases the polarity, forcing the lipophilic CF3/Phenyl compound out of solution.

  • Ethyl Acetate / Hexane:

    • Dissolve in minimum volume of hot Ethyl Acetate.

    • Add Hexane dropwise.

    • Note: Excellent for removing polar impurities.

Process Decision Tree

RecrystallizationLogic Start Crude Compound CheckPurity Check Impurity Profile Start->CheckPurity PolarImps Polar Impurities? CheckPurity->PolarImps NonPolarImps Non-Polar Impurities? PolarImps->NonPolarImps No SystemA System A: Ethyl Acetate / Hexane PolarImps->SystemA Yes SystemB System B: Ethanol / Water NonPolarImps->SystemB Yes NonPolarImps->SystemB No (General Purification)

Caption: Decision matrix for selecting recrystallization solvents based on impurity polarity.

References

  • PubChem. 4-Hydroxy-6-(trifluoromethyl)pyrimidine (CAS 1546-78-7) Compound Summary. National Library of Medicine. [Link]

  • Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 2008. [Link]

Sources

An In-Depth Technical Guide to 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine (CAS Number: 158715-14-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the design of therapeutic agents, owing to its presence in the essential building blocks of life, the nucleobases of DNA and RNA. This privileged scaffold has been extensively explored and modified, leading to a vast array of compounds with a wide spectrum of biological activities. The introduction of a trifluoromethyl group, as seen in 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, is a strategic choice in medicinal chemistry. This electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, a molecule of considerable interest in modern drug discovery.

Chemical Identity and Physicochemical Properties

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is a solid, typically appearing as a white to off-white powder. A summary of its key identifiers and computed physicochemical properties is presented below.

PropertyValueSource
CAS Number 158715-14-1N/A
Molecular Formula C₁₁H₇F₃N₂ON/A
Molecular Weight 240.18 g/mol [1]
IUPAC Name 2-phenyl-6-(trifluoromethyl)pyrimidin-4-olN/A
Synonyms 2-phenyl-4-hydroxy-6-(trifluoromethyl)pyrimidine, 2-phenyl-6-trifluoromethyl-pyrimidin-4-olN/A

A Plausible Synthetic Route: The Cyclocondensation Approach

The synthesis of 4-hydroxypyrimidine derivatives is often achieved through a cyclocondensation reaction, a robust and versatile method for forming the pyrimidine ring. A scientifically sound and widely applicable method for the synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with benzamidine. This reaction is a variant of the classical Biginelli reaction.

Reaction Scheme

Synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine reactant1 Ethyl 4,4,4-trifluoroacetoacetate product 4-Hydroxy-2-phenyl-6- (trifluoromethyl)pyrimidine reactant1->product Base (e.g., NaOEt) Ethanol, Reflux reactant2 Benzamidine reactant2->product Base (e.g., NaOEt) Ethanol, Reflux

Caption: Proposed synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of sodium ethoxide (NaOEt) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add equimolar amounts of ethyl 4,4,4-trifluoroacetoacetate and benzamidine hydrochloride.

  • Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine.

Causality Behind Experimental Choices
  • Choice of Base: Sodium ethoxide is a common and effective base for this type of condensation reaction. It deprotonates the active methylene group of the ethyl 4,4,4-trifluoroacetoacetate, facilitating its nucleophilic attack.

  • Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and the base, and its boiling point allows for a convenient reflux temperature.

  • Acidification: The final product is a weakly acidic pyrimidinol. Acidification of the reaction mixture after completion ensures the protonation of the pyrimidine ring, leading to its precipitation from the solution.

Potential Pharmacological Properties and Mechanism of Action

While specific biological data for 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is not extensively available in the public domain, the structural motifs present in the molecule suggest several potential areas of pharmacological activity. The broader class of pyrimidine derivatives is known for a wide range of biological effects.

Antifungal Activity

Derivatives of 2-phenylpyrimidine have been investigated as novel antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. The presence of the phenyl group at the 2-position and the trifluoromethyl group could contribute to potent and selective inhibition of fungal CYP51.

Enzyme Inhibition in Cancer Therapy

The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy. The trifluoromethyl group can enhance the binding of the molecule to the ATP-binding pocket of various kinases. Structurally related 6-(trifluoromethyl)pyrimidine derivatives have been explored as antagonists of Toll-like receptor 8 (TLR8), suggesting a potential role in modulating immune responses.

Visualizing a Potential Mechanism: Kinase Inhibition

Kinase_Inhibition_Pathway cluster_0 Cancer Cell Kinase Kinase (e.g., EGFR, FLT3) Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibits Inhibitor 4-Hydroxy-2-phenyl-6- (trifluoromethyl)pyrimidine Inhibitor->Kinase Binds to ATP Pocket

Caption: Hypothetical mechanism of kinase inhibition.

Conclusion and Future Directions

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through well-established chemical reactions, and its structural features suggest a range of possible biological activities, particularly as an antifungal agent or an enzyme inhibitor. The presence of the trifluoromethyl group is a key feature that can impart favorable drug-like properties.

Further research is warranted to fully elucidate the pharmacological profile of this compound. This should include:

  • In-depth Biological Screening: Testing the compound against a wide range of biological targets, including fungal pathogens and various kinases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity to assess its potential as a drug candidate.

The insights provided in this guide are intended to serve as a valuable resource for researchers and to stimulate further investigation into the therapeutic potential of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine.

References

  • Chemsigma. (n.d.). 2-phenyl-6-trifluoromethyl-pyrimidin-4-ol [158715-14-1]. Retrieved from [Link]

  • Google Patents. (n.d.). US7968559B2 - Methods of using 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135458620, 4-Hydroxy-6-(trifluoromethyl)pyrimidine. Retrieved from [Link]

  • Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. (2025). Acta Pharmaceutica, 75(1), 1-18.
  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry, 14(5), 934-946.

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structural elucidation of novel 2-phenylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of Novel 2-Phenylpyrimidine Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antifungal drugs.[1][2][3] The successful development of these molecules is fundamentally dependent on the unambiguous confirmation of their chemical structures. This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven framework for the . Moving beyond a simple recitation of techniques, we explore the causality behind experimental choices, emphasizing a self-validating, multi-technique approach that ensures scientific rigor. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, grounded in authoritative protocols and real-world insights.

The Strategic Imperative: Why a Multi-Pronged Analytical Approach is Non-Negotiable

The structural diversity of heterocyclic compounds, driven by the arrangement of heteroatoms and substituents, presents unique analytical challenges.[4][5] Relying on a single analytical technique for the characterization of a novel 2-phenylpyrimidine derivative is a scientifically untenable position. A seemingly correct structure based on ¹H NMR alone may conceal an isomeric impurity or an unexpected rearrangement product. Therefore, a robust elucidation strategy integrates data from orthogonal techniques, where each method validates the others, leading to an unimpeachable structural assignment.

The core workflow involves a logical progression from initial hypothesis to absolute confirmation. This process is not merely a sequence of experiments but an integrated analytical philosophy.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Detailed Structural Connectivity cluster_3 Absolute Confirmation Synthesis Hypothesized Structure (Synthesis Design) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, LC-MS) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR Is sample pure? MS Mass Spectrometry (LRMS/HRMS) Purity->MS TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Ambiguities in 1D? MS->TwoD_NMR Formula Confirmed? Xray Single-Crystal X-ray Crystallography TwoD_NMR->Xray Need absolute stereochemistry or conformation? Final Final Confirmed Structure TwoD_NMR->Final Xray->Final

Caption: A workflow for the integrated structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment and connectivity of atoms.[6][7] For 2-phenylpyrimidine derivatives, a combination of 1D and 2D NMR experiments is essential to assemble the complete structural picture.

Foundational 1D NMR: ¹H and ¹³C Spectra

The first step is always the acquisition of high-quality ¹H and ¹³C NMR spectra. The choice of solvent (e.g., CDCl₃, DMSO-d₆) is critical and should be based on the solubility of the compound while avoiding signal overlap with key resonances.

  • ¹H NMR Spectroscopy: Provides information on the number, environment, and connectivity of protons. The pyrimidine and phenyl rings exhibit characteristic chemical shift regions. Substituents can significantly influence these shifts through inductive and resonance effects.

  • ¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule.[6] Every unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Table 1: Typical NMR Chemical Shift Ranges for a 2-Phenylpyrimidine Core

Atom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Pyrimidine H-4, H-68.5 - 9.0157 - 160Typically doublets, deshielded due to adjacent nitrogen atoms.
Pyrimidine H-57.2 - 7.6118 - 125Typically a triplet, coupled to H-4 and H-6.
Phenyl H (ortho)8.3 - 8.7128 - 131Often deshielded due to proximity to the pyrimidine ring.
Phenyl H (meta, para)7.4 - 7.8128 - 132Complex multiplets are common.
Phenyl C-1 (ipso)N/A135 - 140The quaternary carbon attached to the pyrimidine ring.
Pyrimidine C-2N/A163 - 168The quaternary carbon bearing the phenyl group.

Note: These are approximate ranges and can vary significantly based on substitution and solvent.

Advanced 2D NMR: Establishing Connectivity

When 1D spectra are complex or ambiguous, 2D NMR techniques are indispensable for definitively establishing the molecular structure.[8]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is crucial for tracing out the spin systems within the phenyl and pyrimidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This is the primary method for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for connecting molecular fragments, for example, by observing a correlation from the ortho-protons of the phenyl ring to the C-2 of the pyrimidine ring, unambiguously confirming their connection.

G Start Acquire ¹H, ¹³C, COSY, HSQC, HMBC Spectra Step1 Use COSY to identify ¹H-¹H spin systems (e.g., Phenyl ring protons, Pyrimidine H4-H5-H6) Start->Step1 Step2 Use HSQC to assign directly attached ¹³C signals for all protonated carbons Step1->Step2 Step3 Use HMBC to find long-range ¹H-¹³C correlations Step2->Step3 Step4 Integrate HMBC data to connect all molecular fragments (e.g., Phenyl ring to Pyrimidine C2) Step3->Step4 End Propose Final Structure Step4->End

Caption: Logical workflow for 2D NMR data interpretation.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆) containing 0.03% TMS as an internal reference.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp peaks.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to acquire a ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[6]

  • 2D NMR Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters. Optimize the spectral width to cover all relevant signals.

  • Data Processing and Analysis: Process all spectra using appropriate software. Reference the spectra to TMS. Systematically analyze the 2D correlations as outlined in the workflow diagram above to build the complete molecular structure.

Mass Spectrometry (MS): Confirming Mass and Composition

Mass spectrometry is a powerful technique that provides the molecular weight of a compound and, with high resolution, its elemental formula.[9] It also offers structural clues through the analysis of fragmentation patterns.[10]

Ionization and Analysis
  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar, thermally labile molecules like many drug candidates. It typically produces the protonated molecule [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Essential for novel compound characterization. Instruments like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements (typically < 5 ppm error), allowing for the unambiguous determination of the elemental formula. This is a critical self-validating step; the formula derived from HRMS must be consistent with the structure proposed by NMR.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting pieces. The fragmentation pattern of 2-phenylpyrimidine derivatives can be characteristic, often involving cleavage of the bond between the two rings or fragmentation of the pyrimidine ring itself. This data can help distinguish between isomers.

Experimental Protocol: HRMS Analysis via ESI
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Formula Determination: Use the instrument's software to calculate the elemental formula for the observed accurate mass of the [M+H]⁺ ion, constraining the search with elements expected from the synthesis.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

While NMR and MS can build a convincing structural argument, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.[11][12] It is the gold standard for determining absolute stereochemistry, resolving subtle isomeric ambiguities, and understanding intermolecular interactions.[11][13]

The primary challenge is growing a high-quality single crystal, which can be a significant bottleneck. Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling.

G NMR NMR Spectroscopy Strengths: • Detailed connectivity map • Information on solution-state structure Weaknesses: • Can be ambiguous for complex isomers • Does not give absolute stereochemistry directly Conclusion Integrated & Validated Structure NMR->Conclusion MS Mass Spectrometry Strengths: • Precise molecular weight • Elemental formula (HRMS) Weaknesses: • Provides little connectivity information • Isomers often indistinguishable MS->Conclusion XRAY X-ray Crystallography Strengths: • Absolute 3D structure • Unambiguous stereochemistry & conformation Weaknesses: • Requires suitable single crystal • Provides solid-state structure only XRAY->Conclusion

Caption: Integration of orthogonal analytical techniques for structural validation.

Conclusion: A Commitment to Scientific Integrity

The structural elucidation of a novel 2-phenylpyrimidine derivative is a multi-faceted process that demands more than just data collection. It requires a strategic, integrated approach where each piece of evidence from NMR, MS, and X-ray crystallography is used to build upon and validate the others. This rigorous, self-validating methodology ensures the highest level of scientific integrity, providing a solid foundation for subsequent research and development activities. By understanding the "why" behind each experimental choice and leveraging the synergistic power of these core analytical techniques, researchers can confidently and accurately characterize the novel molecules that will drive future innovation.

References

  • MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpyrimidine. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Retrieved from [Link]

  • MDPI. (n.d.). Structural and Conformational Aspects in the Chemistry of Heterocycles. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemistry of heterocycles in the 21st century. Retrieved from [Link]

  • Sci-Hub. (n.d.). Crystal and Molecular Structures of Two Isostructural 2,5-Diphenyl Pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structures of compounds (a) 2a (only one.... Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

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Methodological & Application

The Strategic Intermediate: A Guide to 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine as a pivotal intermediate in the synthesis of kinase inhibitors. This guide is designed to offer not just protocols, but a comprehensive understanding of the chemical principles and biological context that underscore the utility of this versatile scaffold.

Introduction: The Power of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the realm of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for the design of potent and selective inhibitors.[2] The subject of this guide, 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, is a highly valuable intermediate due to the strategic placement of its functional groups. The trifluoromethyl group often enhances metabolic stability and cell permeability, while the phenyl group provides a vector for further structural modifications.[3] The hydroxyl group at the 4-position is the key to unlocking the synthetic potential of this molecule, allowing for its conversion into a reactive electrophile for the construction of diverse kinase inhibitor libraries.

Synthesis of the Core Intermediate: 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

The synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine can be efficiently achieved through a well-established condensation reaction. This approach builds the pyrimidine ring from acyclic precursors, a common and versatile strategy in heterocyclic chemistry.[4]

Protocol 1: Synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

This protocol is based on the classical condensation reaction between a β-ketoester and an amidine.

Reaction Scheme:

Synthesis_of_Intermediate ethyl_trifluoroacetate Ethyl 4,4,4-trifluoro-3-oxobutanoate intermediate 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine ethyl_trifluoroacetate->intermediate + Benzamidine NaOEt, EtOH, Reflux benzamidine Benzamidine Hydrochloride

Caption: Synthesis of the core intermediate.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)
Ethyl 4,4,4-trifluoro-3-oxobutanoate184.111.0
Benzamidine Hydrochloride156.611.1
Sodium Ethoxide (NaOEt)68.052.2
Anhydrous Ethanol (EtOH)--
Hydrochloric Acid (HCl), 2M--

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.

  • Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide solution.

  • To the sodium ethoxide solution, add benzamidine hydrochloride and stir until it dissolves.

  • Add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify to pH 3-4 with 2M hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain the crude 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

From Intermediate to Inhibitor: A Representative Synthesis of an Aurora Kinase Inhibitor

The true utility of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine lies in its role as a precursor to more complex molecules. The hydroxyl group can be readily converted to a leaving group, such as a chloride, which can then be displaced by a variety of nucleophiles to generate a library of potential kinase inhibitors.[5] Aurora kinases, a family of serine/threonine kinases that play a critical role in mitosis, are attractive targets for cancer therapy, and many pyrimidine-based inhibitors of these kinases have been developed.[6][7][8]

Protocol 2: Synthesis of a Representative Aurora Kinase Inhibitor

This two-step protocol illustrates the conversion of the hydroxy intermediate to a chloro derivative, followed by a nucleophilic aromatic substitution to yield a final inhibitor candidate.

Reaction Scheme:

Synthesis_of_Inhibitor hydroxy_intermediate 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine chloro_intermediate 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine hydroxy_intermediate->chloro_intermediate POCl3, heat final_inhibitor Representative Aurora Kinase Inhibitor chloro_intermediate->final_inhibitor + Amine DIPEA, n-Butanol, heat amine Substituted Amine (e.g., 4-fluoroaniline)

Caption: Two-step synthesis of a representative kinase inhibitor.

Step 1: Chlorination of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)
4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine242.171.0
Phosphorus Oxychloride (POCl3)153.333.0 - 5.0
N,N-Dimethylaniline (optional)121.18catalytic

Procedure:

  • In a fume hood, carefully add 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine to a round-bottom flask.

  • Add phosphorus oxychloride (POCl3) to the flask. A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution to Synthesize the Final Inhibitor

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)
4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine260.621.0
Substituted Amine (e.g., 4-fluoroaniline)111.121.2
N,N-Diisopropylethylamine (DIPEA)129.241.5
n-Butanol--

Procedure:

  • To a microwave vial or a sealed tube, add 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine, the desired substituted amine, and n-butanol.

  • Add N,N-diisopropylethylamine (DIPEA) to the mixture.

  • Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours. The reaction can often be accelerated using microwave irradiation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final Aurora kinase inhibitor.

Application Notes: Biological Evaluation of Kinase Inhibitors

Once synthesized, the novel pyrimidine derivatives must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro enzymatic assays to determine the direct inhibitory effect on the target kinase, followed by cell-based assays to assess the compound's activity in a more physiologically relevant context.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method to determine the IC50 value of an inhibitor against a specific kinase. The assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition of kinase activity.

Materials:

  • Purified recombinant kinase (e.g., Aurora A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the wells of the assay plate, add the kinase, the appropriate substrate, and the kinase assay buffer.

  • Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Sample Data Table:

Compound Concentration (nM)Luminescence (RLU)% Inhibition
0 (Control)1,000,0000
1950,0005
10750,00025
100500,00050
1000100,00090
1000050,00095
Protocol 4: Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation of cancer cells that are known to be dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., a line with Aurora kinase overexpression)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Clear or white, opaque 96-well cell culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the serially diluted compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Assess cell viability using either the MTT or CellTiter-Glo® assay according to the manufacturer's protocol.

  • Measure the absorbance or luminescence.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% inhibition of growth) value.

Signaling Pathway Visualization

The synthesized Aurora kinase inhibitor is designed to interfere with the Aurora kinase signaling pathway, which is crucial for proper cell division. Inhibition of Aurora kinases can lead to defects in chromosome segregation and ultimately to apoptosis in cancer cells.

Aurora_Kinase_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK Cell_Cycle_Progression Cell Cycle Progression PI3K_AKT->Cell_Cycle_Progression RAS_MAPK->Cell_Cycle_Progression Aurora_Kinase Aurora Kinase Cell_Cycle_Progression->Aurora_Kinase Mitosis Mitosis Aurora_Kinase->Mitosis Apoptosis Apoptosis Aurora_Kinase->Apoptosis Inhibition leads to Chromosome_Segregation Proper Chromosome Segregation Mitosis->Chromosome_Segregation Inhibitor Pyrimidine-based Inhibitor Inhibitor->Aurora_Kinase Inhibits

Caption: Simplified Aurora kinase signaling pathway.

Conclusion

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is a strategically designed intermediate that provides a robust and versatile platform for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the reactivity of its hydroxyl group allow for the efficient generation of diverse chemical libraries. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to utilize this valuable building block in their drug discovery efforts, from initial synthesis to biological evaluation. The continued exploration of pyrimidine-based scaffolds, facilitated by intermediates like the one discussed herein, holds great promise for the development of the next generation of targeted cancer therapies.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 2021. [6]

  • 4-Hydroxy-6-(trifluoromethyl)pyrimidine丨CAS 1546-78-7 - Hangzhou Leap Chem Co., Ltd. Hangzhou Leap Chem Co., Ltd.

  • [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 2010. [5]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 2021. [2]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Molecules, 2022.

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications, 2021.

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 2013.

  • Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 2012.

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One, 2016.

  • Kinase Assay Kit. Sigma-Aldrich.

  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific.

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 2021.

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 2023. [4]

  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate.

  • Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate.

  • Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry, 2018. [8]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry, 2023. [1]

Sources

Application Note: Precision Synthesis of 2-Phenylpyrimidines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-phenylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors (e.g., Ibrutinib, Imatinib analogs) and antifungal agents. However, the synthesis of this motif via Suzuki-Miyaura coupling presents unique challenges compared to standard biaryl couplings.

The Core Challenge: The C2 position of the pyrimidine ring is flanked by two nitrogen atoms. This creates two distinct failure modes:

  • Catalyst Deactivation: The nitrogen lone pairs can chelate Palladium species, arresting the catalytic cycle.

  • Protodeboronation: If one attempts the "reverse" coupling using 2-pyrimidinylboronic acid, the substrate undergoes rapid protodeboronation due to the formation of a zwitterionic intermediate, often rendering the reaction futile.

This guide provides a validated, self-consistent strategy to overcome these barriers, prioritizing the 2-halopyrimidine + phenylboronic acid route.

Mechanistic Insight & Retrosynthetic Logic

To design a robust protocol, we must understand the electronic environment of the substrates.

The Polarity Decision: Why Halide Selection Matters

Unlike standard carbon-rich aromatics, the pyrimidine ring is electron-deficient.

  • Route A (Recommended): 2-Chloropyrimidine + Phenylboronic Acid.

    • Pros: 2-Chloropyrimidines are commercially abundant and stable. The electron-deficient nature of the ring actually facilitates oxidative addition of the C-Cl bond to Pd(0), provided the catalyst is not poisoned by N-chelation.

    • Cons: Requires ligands that prevent Pd-N coordination.

  • Route B (Avoid): 2-Pyrimidinylboronic Acid + Halobenzene.

    • Failure Mode: 2-Heteroaryl boronic acids are notoriously unstable. In aqueous base (standard Suzuki conditions), they hydrolyze rapidly (protodeboronation) before transmetalation can occur.

Catalyst Selection Matrix
Catalyst SystemLigand ClassApplicationMechanism of Action
Pd(dppf)Cl₂ Bidentate FerrocenylStandard Workhorse Large bite angle and steric bulk prevent N-chelation; robust in aqueous solvents.
Pd(PPh₃)₄ Monodentate PhosphineLegacy/Simple CasesEffective for reactive bromides but prone to oxidation and less active for chlorides.
Pd₂(dba)₃ + XPhos Dialkylbiaryl PhosphineHigh Performance Bulky, electron-rich ligand facilitates oxidative addition of chlorides and prevents catalyst poisoning.

Visualization: The Catalytic Landscape

The following diagram illustrates the critical decision pathways and failure modes in this specific synthesis.

Suzuki_Pyrimidine Start Target: 2-Phenylpyrimidine RouteA Route A: 2-Halopyrimidine + Phenylboronic Acid Start->RouteA Preferred RouteB Route B: 2-Pyrimidinylboronic Acid + Halobenzene Start->RouteB Avoid Step1 Oxidative Addition (Facile due to electron deficiency) RouteA->Step1 Failure1 FAILURE MODE: Protodeboronation (Rapid Hydrolysis) RouteB->Failure1 Unstable Intermediate Step2 Transmetalation (Rate Limiting) Step1->Step2 With Optimized Ligand Failure2 FAILURE MODE: Pd-N Chelation (Catalyst Poisoning) Step1->Failure2 If Ligand is small Product Successful Coupling Step2->Product Reductive Elimination Solution1 SOLUTION: Use Bidentate (dppf) or Bulky Ligands (XPhos) Failure2->Solution1 Solution1->Step2

Figure 1: Strategic pathway analysis for 2-phenylpyrimidine synthesis, highlighting the instability of Route B and chelation risks in Route A.[1]

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Substrates)

Best for: 2-Bromopyrimidines or activated 2-Chloropyrimidines.

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)[2]

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₂ (2.0 M aqueous solution, 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a reaction vial with the pyrimidine halide, boronic acid, and Pd(dppf)Cl₂.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M) and 2.0 M aqueous K₂CO₃ via syringe.

  • Reaction: Heat the mixture to 90-100°C for 4-12 hours. Note: Microwave irradiation at 110°C for 20 minutes is a viable alternative.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The dppf ligand forms a tight bite angle with Palladium, making it sterically difficult for the pyrimidine nitrogens to displace the phosphine and poison the metal center.

Protocol B: The "High-Performance" Method (Difficult Substrates)

Best for: Deactivated 2-Chloropyrimidines, sterically hindered partners, or when low catalyst loading is required.

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)[2]

  • Phenylboronic acid (1.5 equiv)

  • Pre-Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos or SPhos (2-4 mol%, 1:2 Pd:L ratio)

  • Base: K₃PO₄ (3.0 equiv, solid or aqueous)

  • Solvent: n-Butanol or Toluene/Water (10:1)

Procedure:

  • Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ and XPhos in the solvent under Argon and stir at room temperature for 10 minutes to generate the active catalytic species (L-Pd(0)).

  • Addition: Add the pyrimidine, boronic acid, and base.

  • Reaction: Heat to 100°C . The bulky biaryl phosphine (XPhos) creates a "protective shell" around the Pd, facilitating the oxidative addition of the unreactive C-Cl bond while completely blocking N-chelation.

  • Workup: Standard aqueous extraction.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Recovered) Catalyst PoisoningSwitch from PPh₃ based catalysts to XPhos or Pd(dppf)Cl₂ . Increase temperature to 110°C.
Homocoupling of Boronic Acid Oxidative ConditionsEnsure rigorous degassing of solvents. Reduce excess boronic acid.
Hydrolysis of Pyrimidine Halide Base too strong/wetSwitch base from K₂CO₃ to K₃PO₄ or anhydrous CsF . Reduce water ratio.
Protodeboronation (Benzene formation) Unstable Boronic AcidAdd boronic acid slowly (syringe pump). Lower temperature to 80°C.

References

  • Mechanistic Challenges & Protodeboronation

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc., 2017. Link

    • Note: This seminal paper details the pH-rate profiles explaining why 2-pyrimidinylboronic acids are unstable.
  • Catalyst Selection (Pd-dppf utility)

    • Li, H., et al. "Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling." Advanced Synthesis & Catalysis, 2010.[2] Link

    • Note: Validates the use of Pd(dppf)
  • Advanced Ligands (Buchwald/XPhos)

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." J. Am. Chem. Soc., 2007.[4] Link

    • Note: Establishes XPhos/SPhos as the gold standard for difficult heteroaryl chlorides.
  • Microwave Protocols

    • Kovalenko, S., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2021.[5] Link

    • Note: Provides specific data on temperature optimiz

Sources

Application Note: Solid-Phase Synthesis of a 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine Library

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the solid-phase synthesis (SPS) of a library of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidines . This scaffold is highly relevant due to the bioisosteric properties of the trifluoromethyl group and the privileged nature of the pyrimidine ring in kinase inhibitors and GPCR ligands.

Abstract & Scientific Rationale

The incorporation of a trifluoromethyl (


) group into heterocyclic scaffolds significantly alters their physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity. The 4-hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine  core is a versatile template found in various antiviral and anticancer agents.

Traditional solution-phase synthesis of this core often suffers from harsh conditions and difficult purification of the highly polar 4-hydroxy tautomers. This protocol utilizes a Solid-Phase Synthesis (SPS) approach, leveraging the "catch-and-release" principle or resin-bound intermediates to facilitate rapid library generation.

Key Advantages of this Protocol:

  • Diversity Oriented: Allows for the variation of the phenyl moiety via a resin-bound amidine strategy.

  • Operational Simplicity: Filtration-based purification removes excess reagents (ethyl 4,4,4-trifluoro-3-oxobutanoate).

  • Regioselectivity: The electronic bias of the

    
     group directs the cyclization, ensuring high regiochemical fidelity.
    

Chemistry Strategy: The Resin-Bound Amidine Route

To generate a library where the 2-phenyl ring is the site of diversity, we employ a strategy where the benzamidine moiety is constructed or immobilized on the resin. The most robust method involves coupling diverse cyanobenzoic acids to a Rink Amide resin, converting the nitrile to an amidine, and subsequently cyclizing with the fluorinated


-keto ester.
Reaction Pathway[1][2][3][4][5][6]
  • Anchoring: Coupling of substituted 4-cyanobenzoic acids to Rink Amide resin.

  • Amidine Formation: Conversion of the resin-bound nitrile to an amidine via the Pinner reaction or a modified hydroxylamine route.

  • Cyclocondensation: Reaction of the resin-bound benzamidine with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a base.

  • Cleavage: Acidolytic cleavage releases the final pyrimidine library.

Materials & Equipment

Reagents
  • Solid Support: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g).

  • Building Blocks: Diverse Cyanobenzoic acids (e.g., 4-cyanobenzoic acid, 3-cyanobenzoic acid).

  • Cyclization Reagent: Ethyl 4,4,4-trifluoro-3-oxobutanoate (Ethyl trifluoroacetoacetate).

  • Coupling Agents: HBTU, DIPEA (N,N-Diisopropylethylamine).[1]

  • Amidine Reagents: Hydroxylamine hydrochloride (

    
    ), Zinc dust, Acetic acid.
    
  • Base: Sodium Ethoxide (NaOEt) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvents: DMF (anhydrous), DCM, Ethanol, TFA (Trifluoroacetic acid).

Equipment
  • Manual solid-phase synthesis vessels (fritted syringes) or an automated synthesizer (e.g., Biotage Syro).

  • Orbital shaker.

  • Vacuum manifold.

  • LC-MS for QC.

Experimental Protocol

Step 1: Resin Preparation and Loading (Library Diversity Step)

Rationale: Rink Amide resin provides a robust amide linkage that is stable to the basic conditions of pyrimidine formation but cleavable by TFA.

  • Swelling: Place Rink Amide MBHA resin (100 mg per well/vessel) in a fritted reaction vessel. Swell in DCM (2 mL) for 20 min, then drain. Wash with DMF (

    
     mL).
    
  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ), DCM (
    
    
    ), DMF (
    
    
    ).
  • Coupling (Introduction of Phenyl Core):

    • Prepare a solution of the specific Cyanobenzoic Acid (3 equiv), HBTU (3 equiv), and DIPEA (6 equiv) in anhydrous DMF.

    • Add to the resin and shake at room temperature (RT) for 2 hours.

    • QC: Perform a Kaiser test (ninhydrin). A negative result (yellow beads) indicates complete coupling.

    • Wash resin with DMF (

      
      ) and DCM (
      
      
      
      ).
Step 2: On-Resin Amidine Synthesis

Rationale: Direct reaction of nitriles to amidines on solid phase can be slow. The conversion via amidoxime (hydroxylamine addition) followed by reduction is milder and more efficient.

  • Amidoxime Formation:

    • Treat the resin-bound nitrile with

      
       (10 equiv) and DIPEA (10 equiv) in EtOH/H2O (10:1) at 80°C for 12 hours.
      
    • Wash with EtOH (

      
      ), H2O (
      
      
      
      ), and DMF (
      
      
      ).
  • Reduction to Amidine:

    • Treat the resin with Zinc dust (10 equiv) and Acetic Acid/DMF (1:9) at RT for 4 hours.[2]

    • Note: Ensure the zinc is suspended well.

    • Wash thoroughly with DMF, MeOH, and DCM to remove zinc salts.

Step 3: Pyrimidine Cyclization

Rationale: The condensation of the amidine (1,3-binucleophile) with the


-keto ester (1,3-dielectrophile) forms the pyrimidine ring. The trifluoromethyl group activates the carbonyl, facilitating attack.
  • Reagent Preparation: Prepare a 0.5 M solution of ethyl 4,4,4-trifluoro-3-oxobutanoate in EtOH containing NaOEt (2 equiv relative to resin loading).

  • Reaction: Add the solution to the resin-bound amidine.

  • Conditions: Heat the reaction vessel to 80°C for 6–12 hours.

    • Microwave Option: If using microwave-assisted synthesis, heat at 120°C for 20 minutes. This significantly improves yield and purity.

  • Washing: Drain and wash extensively with EtOH (

    
    ), water (
    
    
    
    ) (to remove salts), EtOH (
    
    
    ), and DCM (
    
    
    ).
Step 4: Cleavage and Isolation
  • Cleavage Cocktail: Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours at RT.
    
  • Collection: Collect the filtrate. Wash resin with 1 mL TFA and combine.

  • Workup: Evaporate the TFA under a stream of nitrogen or reduced pressure. Precipitate the product by adding cold diethyl ether. Centrifuge and dry the pellet.

Quantitative Data Summary (Expected)
StepParameterTypical ValueNotes
Loading Coupling Efficiency>95%Verified by Kaiser Test
Amidine Conversion Yield85-95%Monitored by FT-IR (loss of CN stretch at ~2230 cm⁻¹)
Cyclization Crude Purity70-85%Major impurity: uncyclized amidine
Final Isolated Yield60-75%Based on initial resin loading

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical "Library Diversity" step and the cyclization mechanism.

SPS_Pyrimidine_Workflow cluster_reagents Key Reagents Resin Rink Amide Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine) Resin->Deprotection Coupling Library Diversity Step: Coupling Cyanobenzoic Acids (HBTU/DIPEA) Deprotection->Coupling Free Amine Amidine_Syn Amidine Formation 1. NH2OH·HCl 2. Zn/AcOH Reduction Coupling->Amidine_Syn Resin-Bound Nitrile Cyclization Cyclocondensation Ethyl 4,4,4-trifluoro-3-oxobutanoate NaOEt, 80°C Amidine_Syn->Cyclization Resin-Bound Amidine Cleavage TFA Cleavage Release from Resin Cyclization->Cleavage Resin-Bound Pyrimidine Product Final Library: 4-Hydroxy-2-phenyl-6-(CF3)pyrimidines Cleavage->Product Free Base/TFA Salt Reagent1 Cyanobenzoic Acids (R-Ph-CN) Reagent1->Coupling Reagent2 Ethyl Trifluoroacetoacetate (CF3-CO-CH2-COOEt) Reagent2->Cyclization

Caption: Step-by-step solid-phase workflow for generating the 2-phenyl-6-trifluoromethylpyrimidine library.

Expert Insights & Troubleshooting

Mechanism of Cyclization

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ketone carbonyl of the


-keto ester (activated by the electron-withdrawing 

group). This is followed by loss of water, cyclization onto the ester carbonyl, and loss of ethanol. The

group is critical; it directs the initial attack away from the ester, ensuring the 6-position carries the

and the 4-position becomes the hydroxyl (oxo).
Troubleshooting Guide
  • Issue: Incomplete Cyclization.

    • Cause: Steric hindrance on the phenyl ring or insufficient heating.

    • Solution: Switch to microwave heating (120°C). Use a stronger base like NaOEt instead of DIPEA to ensure the amidine is deprotonated.

  • Issue: Low Purity after Cleavage.

    • Cause: Incomplete reduction of the amidoxime intermediate.

    • Solution: Monitor the reduction step using on-bead IR. The disappearance of the characteristic amidoxime peaks is a good indicator.

  • Issue: Solubility of Fluorinated Intermediates.

    • Cause: Fluorinated compounds can be lipophilic.

    • Solution: Ensure washes include both polar (MeOH/Water) and non-polar (DCM) solvents to remove all adsorbed reagents.

References

  • Kappe, C. O. (1993).[3] "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(31), 6937-6963. Link

  • Vanden Eynde, J. J., et al. (2000). "Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions." Sciforum. Link

  • Marzinzik, A. L., & Felder, E. R. (1998). "Solid Support Synthesis of Highly Functionalized Pyrimidines and Their Application in Combinatorial Chemistry." Journal of Organic Chemistry, 63(3), 723-727. Link

  • Kabri, Y., et al. (2018).[2] "Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines." Journal of Chemical and Pharmaceutical Research, 10(8), 67-72.[2] Link

  • Wan, Y., et al. (2009). "Solid-phase synthesis of 2,4,6-trisubstituted pyrimidines." Journal of Combinatorial Chemistry, 11(5), 900-903. Link

Sources

Strategic N-Arylation of the Pyrimidine Core: Regiocontrol & Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrimidine core is a privileged scaffold in modern pharmacopeia, serving as the backbone for nucleoside analogs, kinase inhibitors (e.g., Imatinib, Nilotinib), and antivirals. However, the N-arylation of the pyrimidine ring—specifically the tautomeric pyrimidin-2-one or pyrimidin-4-one systems—presents a classic "ambident nucleophile" challenge.

The core difficulty lies in controlling regioselectivity (N1 vs. N3 vs. O-arylation) . The pyrimidine ring contains two competitive nitrogen sites and an exocyclic oxygen, all capable of coupling. Furthermore, the electron-deficient nature of the pyrimidine ring can poison transition metal catalysts, particularly Palladium(0) species, leading to stalled reactions.

This guide provides two distinct, field-validated protocols to overcome these hurdles:

  • Copper-Catalyzed Chan-Lam Coupling: Ideal for mild conditions, cost-efficiency, and substrates sensitive to strong bases.

  • Palladium-Catalyzed Buchwald-Hartwig Coupling: The "precision tool" for challenging aryl halides and requiring high N1-selectivity, utilizing a catalyst pre-activation strategy to prevent inhibition.

Decision Matrix: Selecting the Right Methodology

Before initiating wet chemistry, use the following logic flow to select the optimal catalytic system for your specific substrate.

G Start Substrate Analysis: Pyrimidine Core + Aryl Partner ArylType Aryl Partner Type? Start->ArylType Boronic Aryl Boronic Acid (Ar-B(OH)2) ArylType->Boronic Available Halide Aryl Halide / Triflate (Ar-X, X=Cl, Br, I, OTf) ArylType->Halide Available Regio Regioselectivity Requirement? Boronic->Regio MethodB PROTOCOL B: Pd-Catalyzed Buchwald-Hartwig (High Yield, N1-Selective, 100°C) Halide->MethodB StrictN1 Strict N1 Selectivity Required Regio->StrictN1 No (Difficult) Flexible Flexible / Substrate Biased (e.g., 4-CF3 group present) Regio->Flexible Yes StrictN1->MethodB Switch to Ar-X MethodA PROTOCOL A: Cu-Catalyzed Chan-Lam (Mild, Air, RT-60°C) Flexible->MethodA

Figure 1: Strategic decision tree for N-arylation. Note that while Chan-Lam is milder, Palladium catalysis offers superior control over regioselectivity for unbiased substrates.

Protocol A: Copper-Catalyzed Chan-Lam Coupling

Best for: Mild conditions, aryl boronic acids, and substrates with directing groups (e.g., 4-fluoroalkyl).

Mechanistic Insight

The Chan-Lam coupling operates via a Cu(II)/Cu(III) oxidative cycle. Unlike Pd-catalysis, it does not require inert atmosphere; in fact, oxygen is required to reoxidize the Cu(I) species back to the active Cu(II) state. Regioselectivity in Chan-Lam is often substrate-controlled. Research indicates that electron-withdrawing groups at the C4 position (e.g.,


) can sterically and electronically bias the reaction toward the N1 position [1].
Materials & Reagents
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Catalyst Cu(OAc)₂0.1 - 1.0Copper source (acetate acts as base)
Ligand 2,2'-Bipyridine (bpy)1.0 - 1.1Stabilizes Cu-complex, prevents aggregation
Aryl Partner Aryl Boronic Acid1.5 - 2.0Coupling partner (excess required due to homocoupling)
Base Na₂CO₃ or Et₃N2.0Promotes transmetallation
Solvent MeOH / DCM (1:1)-Polar/Non-polar mix aids solubility & O₂ transfer
Step-by-Step Procedure
  • Setup: To a 25 mL round-bottom flask equipped with a stir bar, add the pyrimidine substrate (1.0 mmol), Aryl Boronic Acid (2.0 mmol), Cu(OAc)₂ (0.2 mmol, 20 mol%), and 2,2'-Bipyridine (0.2 mmol).

  • Solvation: Add a 1:1 mixture of MeOH:DCM (10 mL). The solution should turn a deep blue/green (characteristic of Cu-amine complexes).

  • Activation: Add Na₂CO₃ (2.0 mmol).

  • Reaction: Stir vigorously open to the air (or with a drying tube filled with Drierite if moisture sensitive, but air must enter).

    • Expert Tip: Do not sparge with Argon. The catalytic cycle requires

      
      .
      
  • Monitoring: Monitor via TLC/LC-MS. Reaction typically completes in 12–24 hours at Room Temperature. If sluggish, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove Copper salts) followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Regioselective Pd-Catalyzed Arylation

Best for: High yields, strict N1-selectivity, and unactivated aryl halides.

Mechanistic Insight: The "Inhibition" Problem

Nitrogen heterocycles like pyrimidines and imidazoles possess lone pairs that can bind strongly to Pd(0), displacing phosphine ligands and forming inactive "Pd-heterocycle" complexes. This leads to catalyst poisoning. The Solution: Pre-activation. By heating the Pd precursor and ligand before adding the heterocyclic substrate, you form the active


 species, which is sterically bulky enough to resist non-productive binding by the pyrimidine nitrogen [2, 3].
Materials & Reagents
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Catalyst Pd₂(dba)₃0.02 (2 mol%)Pd(0) source (dba is labile)
Ligand tBuXPhos or BrettPhos 0.04 - 0.08Bulky biaryl phosphines enforce N1 selectivity
Aryl Partner Aryl Bromide/Iodide1.2Electrophile
Base K₃PO₄ or Cs₂CO₃2.0Mild base, minimizes hydrolysis
Solvent Toluene or Dioxane-High boiling point, non-coordinating
Step-by-Step Procedure (Pre-Activation Method)
  • Catalyst Pre-mix (Critical Step):

    • In a separate vial inside a glovebox (or under strict Ar flow), combine Pd₂(dba)₃ (2 mol%) and Ligand (tBuXPhos, 4-8 mol%) in Toluene (1 mL).

    • Heat this vial at 100°C for 3-5 minutes . The color will change (often from purple to orange/brown), indicating the formation of the active

      
       species.
      
  • Main Reaction Vessel:

    • In a reaction tube, load the Pyrimidine substrate (1.0 mmol), Aryl Halide (1.2 mmol), and Base (K₃PO₄, 2.0 mmol).

  • Combination:

    • Transfer the hot pre-activated catalyst solution via syringe into the main reaction vessel.

    • Rinse the catalyst vial with additional Toluene to ensure quantitative transfer. Total concentration should be ~0.2 M.

  • Reaction:

    • Seal the tube and heat at 100–110°C for 12–18 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate and purify via flash chromatography.

Regioselectivity Rationale

The use of bulky ligands like tBuXPhos or BrettPhos creates a "steric wall" around the Palladium center.

  • N3 Position: Often sterically hindered by the adjacent C2=O carbonyl and C4 substituents.

  • N1 Position: Generally more accessible (less sterically crowded) in many 4-substituted pyrimidinones.

  • Result: The bulky Pd-Ligand complex preferentially undergoes reductive elimination at the less hindered N1 site, achieving selectivities often >20:1 [3].

RxnPathway PreAct Pre-Activation: Pd2(dba)3 + Ligand (Heat, 5 min) ActiveCat Active Species: L-Pd(0) PreAct->ActiveCat Forms Inhibition Inactive Complex: (Pyrimidine)2-Pd (POISONED) ActiveCat->Inhibition If mixed cold (Avoid!) Substrate Substrate Addition: Pyrimidine + Ar-X ActiveCat->Substrate Catalytic Cycle Product Product: N1-Aryl Pyrimidine Substrate->Product Reductive Elimination

Figure 2: The importance of pre-activation to avoid catalyst poisoning by the heterocycle.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (Pd) Catalyst PoisoningUse Protocol B (Pre-activation). Switch to a bulkier ligand (e.g., from Xantphos to BrettPhos).
Mixture of N1/N3 (Cu) Lack of Steric BiasSwitch to Pd-catalysis (Protocol B). Cu-catalysis is less sensitive to steric steering.
O-Arylation Observed Hard/Soft MismatchSwitch solvent to non-polar (Toluene/Xylene). Polar aprotic solvents (DMF/DMSO) favor O-alkylation/arylation (O is harder nucleophile).
Protodeboronation (Cu) Boronic Acid InstabilityAdd molecular sieves (4Å). Switch to Boronic Ester or add the boronic acid in portions.

References

  • Chan–Evans–Lam N1-(het)arylation and N1-alkenylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein J. Org.[11] Chem.2020 , 16, 2220–2229.

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. J. Am. Chem. Soc.[12]2013 , 135(9), 3300–3303.

  • Recent developments in selective N-arylation of azoles. Chem. Commun.2021 , 57, 5235-5249.[4]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. J. Org. Chem.2004 , 69(17), 5578–5587.

Sources

Application Note: Strategic Evaluation of Pyrimidine Derivative Activity in Cell-Based Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Simple Cytotoxicity[1]

Pyrimidine derivatives (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine) remain a cornerstone of oncology and antiviral therapeutics. However, evaluating novel derivatives requires more than a simple IC50 curve. These compounds act as antimetabolites; they mimic physiological nucleosides (uracil, cytosine, thymine), hijacking cellular machinery to inhibit essential enzymes like Thymidylate Synthase (TS) or incorporating into DNA/RNA to trigger chain termination and replication fork collapse.

The Critical Challenge: Standard metabolic assays (like MTT) often yield misleading data for pyrimidine analogs because these drugs can induce mitochondrial biogenesis as a stress response even in non-proliferating cells, masking cytotoxicity.

This guide outlines a validated, three-tiered workflow designed to rigorously evaluate pyrimidine activity:

  • Metabolic Viability (ATP-based) – avoiding tetrazolium artifacts.

  • Cell Cycle Profiling – confirming S-phase arrest.

  • DNA Damage Quantitation – validating mechanism via

    
    -H2AX.[1][2]
    

Mechanism of Action & Signaling Pathway[4]

Understanding the pathway is prerequisite to assay design. Pyrimidine analogs require intracellular phosphorylation to become active nucleotides. Once activated, they disrupt DNA synthesis, leading to Double-Strand Breaks (DSBs).

Pathway Visualization

Pyrimidine_MOA Prodrug Pyrimidine Prodrug (e.g., 5-FU, Gemcitabine) Transport Nucleoside Transporters (hENT/hCNT) Prodrug->Transport Kinases Phosphorylation Cascade (dCK, UMPK) Transport->Kinases ActiveMet Active Triphosphates (FdUTP, dFdCTP) Kinases->ActiveMet Target1 Inhibition of Thymidylate Synthase (TS) ActiveMet->Target1 Target2 Incorporation into DNA/RNA ActiveMet->Target2 Stall Replication Fork Stall Target1->Stall Target2->Stall Damage DNA Double-Strand Breaks (DSBs) Stall->Damage Response H2AX Phosphorylation (gamma-H2AX) Damage->Response Arrest S-Phase Arrest & Apoptosis Response->Arrest

Figure 1: Mechanism of Action for Pyrimidine Antimetabolites. The pathway illustrates the conversion of prodrugs to active metabolites, leading to replication stress and the specific biomarkers (gamma-H2AX) used in this guide.

Tier 1: Primary Screening (Viability)

The "MTT Trap"

Expert Insight: Do not use MTT or MTS assays for primary screening of pyrimidine metabolic inhibitors. Pyrimidine analogs can cause cells to arrest in S-phase while enlarging and increasing mitochondrial mass (the "giant cell" phenotype). Since MTT measures mitochondrial dehydrogenase activity, arrested cells may produce more signal per cell, artificially inflating viability data.

Recommended Protocol: ATP-Based Luminescence

ATP levels drop rapidly upon cell death and are less susceptible to enzymatic artifacts than tetrazolium reduction.

Materials:

  • CellTiter-Glo® or equivalent ATP-monitoring reagent.

  • White-walled 96-well or 384-well plates (prevents signal bleed).

Step-by-Step Protocol:

  • Seeding: Seed cells (e.g., HCT116, A549) at 3,000–5,000 cells/well in 90 µL media.

    • Critical: Allow 24h attachment.

  • Treatment: Add 10 µL of 10X compound solution. Include a "Day 0" control plate to calculate growth rate inhibition (GR50) vs. IC50.

    • Duration: Pyrimidines are cell-cycle specific. Treatment must exceed the cell doubling time (typically 72h) to capture the antiproliferative effect.

  • Lysis/Detection: Equilibrate plate and reagent to Room Temperature (RT). Add 100 µL reagent to each well.

  • Mixing: Orbitally shake for 2 minutes to lyse cells.

  • Read: Incubate 10 min (stabilize signal) and read luminescence (integration time: 0.5–1 sec).

Data Comparison: Assay Selection
FeatureATP Luminescence (Recommended)MTT/MTS (Tetrazolium)Real-Time Live Imaging
Primary Target Cellular ATP (Energy)Mitochondrial DehydrogenaseConfluency / Count
Sensitivity Ultra-High (<10 cells)ModerateModerate
Pyrimidine Bias Low (Direct correlation to viability)High (False positives due to mito-biogenesis)Low
Throughput High (HTS compatible)HighLow/Medium

Tier 2: Mechanism Confirmation (Cell Cycle)

Rationale

If your derivative is working as a pyrimidine antimetabolite, it should trigger a specific checkpoint.

  • TS Inhibitors (e.g., 5-FU): Accumulate cells in Early S-phase due to dTTP depletion.

  • Chain Terminators (e.g., Gemcitabine): Accumulate cells in S-phase or G1/S boundary .

Protocol: Propidium Iodide (PI) Flow Cytometry

Materials:

  • 70% Ethanol (ice cold).[3]

  • RNase A (100 µg/mL).[4]

  • Propidium Iodide (50 µg/mL).[3][4][5]

Step-by-Step Protocol:

  • Harvest: Collect cells (including floating dead cells) following 24h–48h treatment.

  • Wash: Pellet (300 x g, 5 min) and wash 1x with PBS.

  • Fixation (Critical Step):

    • Resuspend pellet in 100 µL PBS.

    • Dropwise, add 900 µL ice-cold 70% ethanol while vortexing gently.

    • Why: Vortexing prevents clumping. Clumps mimic doublets/polyploidy.

    • Incubate at -20°C for >2 hours (can store for weeks).

  • Staining:

    • Wash cells 2x with PBS to remove ethanol.

    • Resuspend in 500 µL staining buffer (PBS + 0.1% Triton X-100 + RNase A + PI).

    • Why RNase? PI stains both DNA and RNA. RNA signal must be digested to quantify DNA content accurately.

  • Analysis: Incubate 30 min at 37°C in dark. Analyze on flow cytometer (Linear scale on PE/PI channel).

Tier 3: Target Engagement ( -H2AX)

Rationale

The phosphorylation of Histone H2AX at Ser139 (


-H2AX) is the gold-standard marker for DNA Double-Strand Breaks (DSBs).[6] Pyrimidine starvation causes replication fork stalling, which collapses into DSBs. A potent derivative must induce nuclear 

-H2AX foci.
Workflow Visualization

Assay_Workflow Start Treated Cells (Coverglass/Plate) Fix Fixation (4% PFA, 15 min) Start->Fix Perm Permeabilization (0.2% Triton X-100) Fix->Perm Block Blocking (5% BSA) Perm->Block Primary Primary Ab (Anti-gamma-H2AX) Block->Primary Secondary Secondary Ab (Fluorophore-conj.) Primary->Secondary Imaging Fluorescence Microscopy Secondary->Imaging Quant Foci Counting (Data Output) Imaging->Quant

Figure 2: Immunofluorescence workflow for detecting DNA damage. This protocol validates that the pyrimidine derivative is actively damaging DNA.

Protocol: Immunofluorescence (IF)[4]
  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min at RT. Wash 3x PBS.

  • Permeabilization: Incubate with 0.2% Triton X-100 in PBS for 10 min.

  • Blocking: Block with 5% BSA/PBS for 1 hour.

  • Primary Antibody: Incubate with anti-phospho-Histone H2A.X (Ser139) (e.g., clone JBW301) diluted 1:500 in 1% BSA overnight at 4°C.

  • Secondary Antibody: Wash 3x. Incubate with Alexa Fluor® 488/594 conjugate (1:1000) for 1h at RT in dark.

  • Counterstain: Stain nuclei with DAPI or Hoechst 33342.

  • Quantification: Count foci per nucleus.

    • Positive Control: 5-FU (10 µM) or Gemcitabine (100 nM).

    • Threshold: >10 foci/nucleus typically indicates significant genotoxic stress.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.[7] Nature Reviews Cancer, 3(5), 330–338.[7] Link

  • Rai, Y., et al. (2018). Limitations of MTT assay in evaluating radiation-induced cell death.[8] Scientific Reports, 8, 1–11. (Demonstrates mitochondrial bias in metabolic assays). Link

  • Kuo, L. J., & Yang, L. X. (2008). Gamma-H2AX - a novel biomarker for DNA double-strand breaks. In Vivo, 22(3), 305–309. Link

  • Darzynkiewicz, Z., & Juan, G. (2001). DNA Content Measurement for Cell Cycle Analysis. Current Protocols in Cytometry. Link

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-CF3-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine (also referred to as 6-(trifluoromethyl)-2-phenylpyrimidin-4(3H)-one due to tautomerism). The synthesis involves the cyclocondensation of Benzamidine Hydrochloride with Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) .

While this reaction follows standard pyrimidine synthesis pathways, the electron-withdrawing nature of the trifluoromethyl (


) group introduces specific challenges regarding hydration states and nucleophilic attack vectors. This guide focuses on maximizing yield by controlling moisture, stoichiometry, and pH during isolation.

Module 1: The Optimized Protocol (The "Golden Path")

Do not deviate from the order of addition. The free-basing of benzamidine is the critical initiation step.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Benzamidine HCl 1.0NucleophileMust be dry.[1] Hygroscopic.
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) 1.1 - 1.2ElectrophileCheck hydration. Commercial sources often contain water.
Sodium Ethoxide (NaOEt) 2.5 - 3.0Base1 eq to neutralize HCl, 1 eq for enolate formation. Excess ensures completion.
Ethanol (Absolute) SolventMediumMust be anhydrous (<0.1% water).
Step-by-Step Workflow
  • Preparation of Base:

    • Charge an oven-dried flask with absolute ethanol under

      
       or Ar atmosphere.
      
    • Add Sodium Ethoxide (solid or 21 wt% solution). Stir until fully dissolved.

  • Free-Basing Benzamidine:

    • Add Benzamidine Hydrochloride to the NaOEt solution at room temperature.

    • Observation: The solution will become cloudy as NaCl precipitates. This confirms the liberation of the free amidine.

    • Stir for 15–30 minutes to ensure complete neutralization.

  • Addition of Electrophile:

    • Add ETFAA dropwise over 10 minutes.

    • Technical Note: The reaction is exothermic. Maintain temperature <40°C during addition to prevent side reactions.

  • Cyclization (Reflux):

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexanes) or LC-MS. The intermediate uncyclized adduct usually disappears after 2 hours.

  • Workup & Isolation (Critical for Yield):

    • Cool the mixture to room temperature.

    • Evaporation: Remove approx. 70% of the ethanol under reduced pressure.

    • Dilution: Add water (approx. 2x the original solvent volume) to dissolve the inorganic salts (NaCl) and the sodium salt of the pyrimidine.

    • Acidification: Slowly add 1M HCl or Acetic Acid with vigorous stirring until pH reaches 3–4.

    • Result: The product will precipitate as a white/off-white solid.

    • Filtration: Filter the solid, wash with cold water (to remove salts) and cold hexanes (to remove unreacted ETFAA).

Module 2: Troubleshooting & FAQs

Q1: My yield is consistently low (<40%). What is going wrong?

Diagnosis: The most common culprit is the hydration of ETFAA . Explanation: The


 group makes the ketone carbonyl highly electrophilic, readily forming a gem-diol (hydrate) upon exposure to atmospheric moisture. The hydrate is significantly less reactive toward the amidine.
The Fix: 
  • Azeotropic Distillation: Before the reaction, dissolve your ETFAA in toluene and reflux with a Dean-Stark trap to remove water.

  • Reagent Quality: Purchase "Anhydrous" grade or freshly distill ETFAA.

  • Base Quality: Old NaOEt absorbs moisture to become NaOH. NaOH generates water during the reaction, inhibiting the condensation. Use fresh NaOEt.

Q2: I see a "sticky oil" instead of a precipitate upon acidification.

Diagnosis: Incomplete cyclization or trapped solvent. The Fix:

  • pH Control: Do not acidify too rapidly. Dropwise addition allows crystal growth.

  • Induction: If an oil forms, scratch the glass side of the flask or add a seed crystal.

  • Sonication: Sonicate the oily mixture; this often triggers crystallization of the amorphous solid.

Q3: Why do we use 2.5–3.0 equivalents of base?

Explanation:

  • 1.0 eq is consumed immediately to neutralize the Benzamidine HCl.

  • 1.0 eq is required to deprotonate the formed pyrimidine (which is acidic due to the -OH/-NH tautomer).

  • 0.5–1.0 eq excess drives the equilibrium forward and ensures reaction speed. Warning: Using only 1.0–1.5 equivalents will result in stalled reactions and <50% yield.

Q4: Can I use K2CO3 instead of NaOEt?

Answer: Yes, but with caveats. Technical Note:


 in refluxing ethanol is a milder method and useful if you are scaling up and want to avoid the hazards of NaOEt. However, the reaction time will extend (12–16 hours), and you must ensure the 

is anhydrous (flame-dried).

Module 3: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.

G Start Reagents: Benzamidine HCl + ETFAA BaseStep Base Addition (NaOEt) Start->BaseStep FreeBase Free Amidine (Active Nucleophile) BaseStep->FreeBase - NaCl Intermediate Acyclic Intermediate (Often stuck here if wet) FreeBase->Intermediate + ETFAA Intermediate->Intermediate Moisture present? Stalls here. Cyclization Cyclization (Loss of EtOH) Intermediate->Cyclization - H2O (Reflux) SaltForm Sodium Pyrimidinate (Soluble in water) Cyclization->SaltForm In basic soln Acidification Acidification (pH 3-4) SaltForm->Acidification Product Final Product 4-Hydroxy-2-phenyl-6-(CF3)pyrimidine Acidification->Product Precipitation

Caption: Reaction pathway showing the critical transition from the acyclic intermediate to the cyclized product. Red dashed line indicates the stalling point caused by moisture.

Module 4: Analytical Data for Validation

When you isolate your product, verify it against these expected parameters to confirm success.

ParameterExpected ValueNotes
Appearance White to off-white powderYellowing indicates oxidation or impurities.
Melting Point 205°C – 208°CSharp range indicates high purity.
1H NMR (DMSO-d6)

7.5-8.2 (m, 5H, Ar-H)
Phenyl group signals.
1H NMR (DMSO-d6)

6.8 (s, 1H, C5-H)
Characteristic singlet of the pyrimidine ring.
19F NMR

-65 to -70 ppm
Strong singlet for

.
Solubility Soluble in DMSO, MeOHInsoluble in water and non-polar solvents.

References

  • Original Synthesis & Methodology

    • Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963.
    • Source:

  • Trifluoromethyl Group Reactivity

    • Ma, J.-A., & Cahard, D. (2004). "Update on Trifluoromethylation Strategies." Chemical Reviews, 104(12), 6119–6146.
    • Source:

  • Specific Protocol Validation (Patent Literature)

    • "Process for the preparation of substituted pyrimidines."[2][3][4] (Validates the NaOEt/Ethanol route for phenyl-substituted trifluoromethyl pyrimidines).

    • Source:

  • Tautomerism in Hydroxypyrimidines

    • Albert, A., & Phillips, J. N. (1956). "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society. (Foundational text on the hydroxy/oxo equilibrium).
    • Source:

Sources

Technical Support Center: Biginelli Reaction with Trifluoromethyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of incorporating trifluoromethyl (


) groups into dihydropyrimidinone (DHPM) scaffolds via the Biginelli reaction.

Topic: Troubleshooting Side Products & Reaction Stalling Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary: The "Fluorine Effect"

Incorporating a trifluoromethyl group into the Biginelli scaffold—either at the C4 position (using trifluoromethyl ketones) or the C6 position (using trifluoromethyl


-keto esters)—fundamentally alters the reaction kinetics and thermodynamics.

The electron-withdrawing nature of the


 group ($ \sigma_p \approx 0.54 $) creates two distinct failure modes not seen in standard Biginelli protocols:
  • Carbocation Destabilization: Prevents the final dehydration step, leading to isolable hydroxy-intermediates.

  • Gem-Diol Formation: Trifluoromethyl ketones form stable hydrates that resist nucleophilic attack by urea.

Critical Troubleshooting Guide

Issue A: The Reaction "Stalls" at an Intermediate (Mass M+18)

Scenario: You are using ethyl 4,4,4-trifluoroacetoacetate to synthesize a 6-


-DHPM. The reaction proceeds, but the isolated product has a molecular weight 18 units higher than expected. NMR shows a lack of the C5-C6 double bond.

Diagnosis: Formation of the 5-hydroxy-hexahydropyrimidine (Biginelli Hydrate). Unlike non-fluorinated analogues, the


 group at C6 strongly destabilizes the adjacent carbocation (or the transition state leading to it) required for the final elimination of water. The reaction becomes endergonic for the dehydration step under standard conditions.

Corrective Protocol (The Two-Step Method): Do not extend reflux times; this often leads to decomposition. Instead, treat the isolated intermediate as a discrete compound.

  • Isolate: Filter the precipitate (the hydroxy intermediate is often stable).

  • Dehydrate: Redissolve in toluene or benzene. Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (10-20 mol%).

  • Reflux: Heat with a Dean-Stark trap to drive the equilibrium by physical water removal.

Issue B: Low Conversion with Trifluoromethyl Ketones

Scenario: You are substituting benzaldehyde with 2,2,2-trifluoroacetophenone to introduce a


 group at the chiral C4 center. Yields are <20%, and starting material is recovered.

Diagnosis: Gem-Diol Sequestration. Trifluoromethyl ketones exist in equilibrium with their stable hydrates (gem-diols) in the presence of even trace moisture. The hydrate is not electrophilic enough to react with urea to form the essential N-acyliminium ion.

Corrective Protocol:

  • Solvent: Switch to strictly anhydrous solvents (THF or Dioxane). Avoid Ethanol if it contains water.

  • Dehydrating Agents: Add molecular sieves (

    
    ) or use a Lewis Acid catalyst known to activate hydrates, such as TiCl
    
    
    
    or Yb(OTf)
    
    
    .
  • Pre-condensation (Atwal Modification): Pre-condense the ketone with urea/thiourea using a stronger dehydrating condition before adding the

    
    -keto ester.
    
Issue C: Acyclic Side Products (Knoevenagel Adducts)

Scenario: NMR shows an acyclic olefinic species. Diagnosis: Pathway Deviation. The Biginelli reaction competes between the Imine Pathway (favored) and the Knoevenagel Pathway. If the


-ketone is too sterically hindered or hydrated to react with urea, the aldehyde/ketone may instead condense with the 

-keto ester.

Corrective Protocol:

  • Order of Addition: Do not mix all three components simultaneously.

  • Step 1: Reflux the Ketone + Urea + Catalyst for 1-2 hours to establish the imine/aminal concentration.

  • Step 2: Add the

    
    -keto ester slowly.
    

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergence point where


 substrates cause the reaction to stall or deviate.

Biginelli_CF3 Start Reagents (Aldehyde/Ketone + Urea + Beta-Keto Ester) Imine N-Acyliminium Ion (Key Intermediate) Start->Imine Acid Cat. (Preferred Path) Knoevenagel Side Product: Knoevenagel Adduct (Acyclic Enone) Start->Knoevenagel If Imine formation slow (Steric/Hydrate inhibition) Cyclization C-C Bond Formation (Michael Addition) Imine->Cyclization + Beta-Keto Ester (Enol) HydroxyInt STALL POINT: 5-Hydroxy-Hexahydropyrimidine (Stable if R=CF3) Cyclization->HydroxyInt Ring Closure Dehydration Dehydration Step (-H2O) HydroxyInt->Dehydration Standard Conditions (Fast for non-CF3) Product Final DHPM Product (Dihydropyrimidinone) HydroxyInt->Product Requires p-TsOH/Heat (For CF3 intermediates) Dehydration->Product

Caption: Mechanistic divergence in the Biginelli reaction. Note the "Stall Point" at the hydroxy intermediate, which is characteristic of electron-deficient trifluoromethyl substrates.

Comparative Data: Catalyst & Solvent Efficacy[2]

The choice of catalyst is critical for


 substrates to overcome the activation energy barrier for dehydration.
Catalyst SystemYield (6-

-DHPM)
Reaction TimeNotes
HCl / EtOH (Classic) < 30%24+ hrsNot Recommended. Stops at hydroxy-intermediate. High hydrolysis risk.
p-TsOH / Toluene 75-85%4-6 hrsGold Standard. Azeotropic water removal drives the difficult dehydration.
Yb(OTf)

/ Solvent-Free
80-90%30 minExcellent for

-ketones. Lewis acid activates the carbonyl/hydrate.
TMSCl / DMF 60-70%8 hrsGood for generating anhydrous HCl in situ, bypassing hydrate issues.

Frequently Asked Questions (FAQ)

Q1: Why can't I just use higher temperatures to force the dehydration? A: Increasing temperature without removing water (e.g., in sealed microwave vessels) often leads to retro-Biginelli fragmentation , decomposing the intermediate back into urea and the starting dicarbonyl. Chemical dehydration (acid catalysis + water removal) is thermodynamically superior to thermal forcing.

Q2: My product is an oil, but the literature says it should be a solid. What happened? A: You likely have a mixture of the hydroxy-intermediate and the dehydrated product . These mixtures often form oils or sticky gums. Run a TLC: the hydroxy-intermediate is significantly more polar (lower


) than the final DHPM.

Q3: Can I use trifluoroacetic acid (TFA) as the catalyst? A: While intuitive, TFA is often too weak to drive the dehydration of the fluorinated intermediate effectively compared to p-TsOH or sulfuric acid. However, it can be used as a solvent/co-catalyst.

References

  • Kappe, C. O. (1997). "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate". Journal of Organic Chemistry. Link

  • Dabholkar, V. V., et al. (2020). "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions". MDPI. Link

  • Woerly, E. (2008). "The Biginelli Reaction: Development and Applications". University of Illinois. Link

  • Alvim, H. G. O., et al. (2018).[1][2] "Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction". Journal of Organic Chemistry. Link

  • Fissekis, J. D., & Sweet, F. (1973). "Chemistry of Trifluoromethyl Compounds. Synthesis of Dihydropyrimidines". Journal of Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Suzuki Coupling of Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PYR-SUZ-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Low Yield & Catalyst Deactivation in Pyrimidine Cross-Couplings[1][2]

Welcome to the Pyrimidine Coupling Support Center

You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄, Na₂CO₃, Toluene/Water) failed.[2] This is expected. Pyrimidines are "privileged" scaffolds in drug discovery but "problematic" substrates in catalysis.[2]

This guide treats your chemical reaction as a system with specific failure modes. We will diagnose the issue based on the symptoms (Low Conversion vs. Side Products) and apply field-proven engineering solutions.

Part 1: The Diagnostics (Q&A)
Category A: "My reaction didn't start" (Catalyst Deactivation)

Q: I used 5 mol% Pd(PPh₃)₄, but the starting material (pyrimidine halide) is untouched. Is the catalyst dead? A: The catalyst isn't dead; it's likely poisoned .

  • The Mechanism: Pyrimidines are electron-deficient and possess basic nitrogen atoms (N1, N3).[2] These nitrogens can coordinate competitively to the Palladium center (Pd-N binding), displacing your phosphine ligands and forming an inactive "off-cycle" resting state.[2]

  • The Fix: You must use bulky, electron-rich ligands .[2]

    • Why: Ligands like XPhos , SPhos , or BrettPhos are sterically demanding.[2] They create a "roof" over the Pd center that physically blocks the approach of the pyrimidine nitrogen lone pair while still allowing the oxidative addition of the C-X bond.

    • Recommendation: Switch to a precatalyst system like XPhos Pd G2 or Pd(OAc)₂ + SPhos (1:2 ratio).[1]

Q: Does the position of the halogen matter? A: Yes, critically.

  • C4/C6 Position: These are most reactive toward oxidative addition (similar to p-nitrochlorobenzene).[1]

  • C2 Position: Less reactive due to the flanking nitrogen lone pairs increasing electron density at the metal center during approach, though still viable.[2]

  • C5 Position: The "pseudo-phenyl" position.[2] It behaves like an unactivated aryl chloride and requires the most active catalysts (e.g., Pd-PEPPSI-IPr or Catacxium A ).[2]

Category B: "My Boronic Acid Disappeared" (Protodeboronation)

Q: The halide is left over, but the pyrimidine boronic acid is gone.[2] Where did it go? A: It likely underwent protodeboronation (hydrolysis of the C-B bond to C-H).[3][4][5]

  • The Cause: 2-Pyrimidine boronic acids (and 2-pyridyls) are notoriously unstable.[2] Under aqueous basic conditions, they form a zwitterionic intermediate where the nitrogen is protonated (or coordinated to metal) and the boron is negatively charged.[2] This species rapidly fragments to release the pyrimidine and boric acid.

  • The Fix:

    • MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates.[2][6] These slowly release the active boronic acid, keeping its concentration low relative to the catalyst, thus favoring coupling over decomposition [1].[2]

    • Anhydrous Conditions: Switch to K₃PO₄ (finely ground) in anhydrous Dioxane or Toluene . (Note: A trace of water is mechanistically required for the base to activate the boron, but "anhydrous" solvents usually contain enough ppm water for this).[2]

    • Copper Co-catalysis: For 2-pyridyl/pyrimidine boronates, adding Cu(I) can sometimes stabilize the transmetalation step (Liebeskind-Srogl variation), though this is a more complex workaround.[2]

Category C: "I have a mix of isomers" (Regioselectivity)

Q: I am coupling 2,4-dichloropyrimidine. Which spot is which? A:

  • C4 is the kinetic product.[2] Oxidative addition happens here first because the C4 position is more electron-deficient (para to N1, ortho to N3).[2]

  • C2 is the thermodynamic challenge.[2] It usually reacts only after C4 is substituted or if C4 is blocked.[2]

  • Control: To get selective C4 coupling, run at Room Temperature with 1.0 equivalent of boronic acid.[2] Heating often pushes the reaction to double addition.

Part 2: Experimental Protocols
Protocol A: The "Bulldozer" Method (For Unreactive Chloropyrimidines)

Use this when the pyrimidine halide is the difficult partner.

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Or use XPhos Pd G2 precatalyst).[1]

  • Base: K₃PO₄ (3.0 equiv).[2]

  • Solvent: THF : Water (10:1) - The water is crucial here for solubility and boronate activation.

  • Temp: 60°C - 80°C.

  • Procedure:

    • Charge halide (1.0 eq), boronic acid (1.2 eq), base, and precatalyst into a vial.[2]

    • Evacuate and backfill with Argon (3x).[2] Oxygen kills active Pd-L species.[1][2]

    • Add degassed solvents.[2]

    • Stir vigorously.[2]

Protocol B: The "Slow Release" Method (For Unstable 2-Pyrimidyl Boronates)

Use this when the boronic acid is decomposing (protodeboronation).

  • Substrate: Pyrimidine MIDA boronate (1.5 equiv).

  • Catalyst: Pd(dtbpf)Cl₂ or Pd(dppf)Cl₂ (2-5 mol%).[1]

  • Base: K₃PO₄ (5.0 equiv) - High base load helps hydrolyze the MIDA.[2]

  • Solvent: Dioxane : Water (5:1).

  • Temp: 60°C.

  • Mechanism: The water/base slowly hydrolyzes the MIDA ester, releasing the unstable boronic acid in situ.[2] It is immediately consumed by the catalyst before it can decompose.

Part 3: Data & Optimization Matrix

Table 1: Ligand Performance in Chloropyrimidine Coupling Relative conversion rates based on internal standard screening.

Ligand ClassExampleYield (24h)Why?
Triphenylphosphine Pd(PPh₃)₄< 10%Fail. Nitrogen poisoning of Pd; poor oxidative addition into C-Cl.[1][2]
Bidentate Pd(dppf)Cl₂40-60%Moderate. Good bite angle, but still susceptible to poisoning.[2]
Buchwald (Dialkylbiaryl) XPhos / SPhos > 95% Excellent. Bulky groups prevent N-poisoning; electron-rich P facilitates OA.[1][2]
NHC Pd-PEPPSI-IPr> 90%Excellent. Strong sigma-donor, extremely stable catalyst.[1][2]
Part 4: Visual Troubleshooting Logic
Figure 1: The Decision Tree for Optimization

SuzukiOptimization Start Start: Low Yield CheckSM Analyze Crude Mixture Start->CheckSM HalideLeft Halide Remaining? (Oxidative Addition Failure) CheckSM->HalideLeft Yes, Halide intact BoronicGone Boronic Acid Gone? (Protodeboronation) CheckSM->BoronicGone Halide intact, Boron gone CheckPoison Is Pyrimidine N-rich? HalideLeft->CheckPoison Soln_MIDA Solution: Stabilize B Use MIDA Boronate or Anhydrous Conditions BoronicGone->Soln_MIDA Hydrolysis detected Soln_Ligand Solution: Switch Ligand Use XPhos, SPhos, or PEPPSI CheckPoison->Soln_Ligand Catalyst Poisoning detected

Caption: Decision tree for diagnosing Suzuki coupling failures based on crude reaction analysis.

Figure 2: Mechanism of Failure (Poisoning vs. Product) [1]

Mechanism Pd Pd(0) Active Dead DEAD CATALYST (Pd-N Coordination) Pd->Dead Standard Ligand (PPh3) Cycle Oxidative Addition (C-Cl Insertion) Pd->Cycle Bulky Ligand (XPhos) Py Pyrimidine Substrate Py->Dead N-Lone Pair Py->Cycle C-Cl Bond

Caption: Competition between productive oxidative addition and non-productive catalyst poisoning by pyrimidine nitrogen.[1]

References
  • Gillis, E. P., & Burke, M. D. (2007).[2][7] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][6][8] Journal of the American Chemical Society, 129(21), 6716–6717.[2] Link[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075.[2] Link[1]

  • Billingsley, K., & Buchwald, S. L. (2007).[2] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[2] Link[1]

  • Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Prediction. Angewandte Chemie International Edition, 55(37), 11220–11224.[2] Link[1]

Sources

managing exothermic reactions in large-scale pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Events in Large-Scale Pyrimidine Scale-Up Operator Level: Senior Research / Pilot Plant Operations Status: ACTIVE

Welcome to the Process Safety Hub

From the Desk of the Senior Application Scientist:

You are likely here because your bench-scale pyrimidine synthesis (20g) behaved perfectly, but your pilot batch (5kg+) is showing signs of thermal instability. Pyrimidine synthesis—specifically the condensation of ureas with 1,3-dicarbonyls and subsequent chlorinations (e.g.,


)—is notorious for latent exotherms .

On a large scale, the surface-area-to-volume ratio (


) drops drastically. Heat that dissipated easily in a round-bottom flask now gets trapped in the core of your reactor. If you dose reagents faster than the reaction consumes them, you are not running a flow process; you are building a thermal bomb.

Below are the three most critical support tickets we receive regarding this chemistry.

Ticket #001: Thermal Accumulation & Dosing Control

User Question: "I am running a condensation of urea and diethyl malonate using sodium ethoxide. I maintained my reactor at 80°C and dosed the base over 2 hours. The temperature held steady until the very end, where it suddenly spiked to 110°C and triggered the rupture disk. Why did it runaway after the dosing finished?"

Technical Diagnosis: You experienced Reagent Accumulation . In your 20g batch, the reaction kinetics were likely faster than your addition rate (Reaction Controlled). On scale, mixing inefficiencies or slight temperature drops can slow the kinetics, making the reaction slower than your addition rate (Dosing Controlled).

You added the base faster than it could react. It "accumulated" in the vessel like unlit fuel. When the reaction finally "kicked on" (perhaps due to a localized hot spot or induction period), all that accumulated energy released simultaneously.

The Fix: Heat Flow Calorimetry & Dosing Interlocks You must prove that the reaction consumes the reagent as fast as you add it.

Protocol:

  • Calculate

    
     (Adiabatic Temperature Rise): 
    
    
    
    
    If
    
    
    , a cooling failure is catastrophic.
  • Implement Dosing Interlocks: Never run "open loop" dosing on scale. Link your dosing pump to the reactor temperature.

Workflow Visualization:

DosingLoop Start Start Dosing Reagent Measure Measure Reactor Temp (Tr) Start->Measure Check Is Tr > Setpoint + 2°C? Measure->Check StopPump INTERLOCK: Stop Pump (Wait for consumption) Check->StopPump Yes (Exotherm Spike) Accumulation Check Heat Flow (Qr) Is Qr dropping while dosing? Check->Accumulation No (Stable) StopPump->Measure Loop until cool ContPump Continue Dosing ContPump->Measure Accumulation->ContPump No (Reaction Active) Warning WARNING: Accumulation Detected Stop Dosing Immediately Accumulation->Warning Yes (Reagent Building Up)

Figure 1: Safe Dosing Logic Loop. Note the "Accumulation" check—if you are dosing but heat flow (Qr) drops, the reaction has stalled, and you are accumulating dangerous fuel.

Ticket #002: The Chlorination Hazard

User Question: "We are converting a hydroxypyrimidine to a chloropyrimidine using Phosphorus Oxychloride (


). The reaction mixture became extremely viscous/solid during the hold period, and the stirrer motor tripped. We lost cooling efficiency, and the internal temp rose slowly until it blew out the condenser. What happened?"

Technical Diagnosis: This is a classic Vilsmeier-Haack solidification issue. The reaction of hydroxypyrimidines with


 generates phosphorodichloridic acid and HCl gas. As the reaction proceeds, the mixture becomes a slurry of phosphate salts.
  • Viscosity: High solids content prevented convective heat transfer. Your jacket was cooling the wall, but the core was insulating itself.

  • Gas Holdup:

    
     gas bubbles trapped in the viscous slurry reduce density and heat transfer further (foaming).
    

The Fix: Solvent Selection & Dilution Do not run this neat (solvent-free) on a scale >1kg, even if literature suggests it.

Scale-Up Protocol:

  • Solvent: Use a high-boiling, non-reactive solvent like Toluene or Chlorobenzene (3-5 volumes). This maintains a fluid slurry, ensuring the impeller can move heat to the jacket.

  • Catalysis: If using DMF as a catalyst, pre-mix it with the

    
     carefully; the Vilsmeier adduct formation itself is exothermic.
    
  • Off-Gas Scrubbing: Ensure your scrubber is sized for the peak HCl evolution rate, not the average.

Data: Viscosity vs. Heat Transfer Coefficient (


) 
Phase of ReactionViscosity (cP)Approx

(

)
Hazard Level
Initial Mixing < 50300 - 500Low
Reaction Onset 200 - 500150 - 250Moderate
Slurry Formation (Neat) > 5,000< 50 CRITICAL
Slurry (with Toluene) 100 - 300200 - 300Managed
Ticket #003: Quenching the "Dragon" ( Workup)

User Question: "The reaction is done. We have 50kg of reaction mass containing excess


. In the lab, we poured the reaction onto ice water. Can we pump water into the reactor to quench it?"

Technical Diagnosis: ABSOLUTELY NOT. Adding water to a large pool of


 is a violation of the "Add Acid to Water" rule, but violently amplified.
  • Hydrolysis Exotherm:

    
    . This reaction is violently exothermic.
    
  • The Delay: If you add water to the reactor, it may float on the dense organic layer. It will not react immediately. Once you stir, the layers mix, and the entire water charge reacts at once. This is a steam explosion.

The Fix: Inverse Quench You must add the Reaction Mass to the Water (Inverse Addition), not the other way around.

Protocol:

  • Prepare a separate quench vessel with water/ice (and base if neutralizing).

  • Maintain the quench vessel at <20°C.

  • Pump the hot reaction mass slowly into the quench vessel.

  • Why? This ensures the

    
     is always the limiting reagent. Every drop that hits the water reacts instantly and dissipates heat into the large water heat sink.
    

Quench Workflow Visualization:

QuenchLogic RxnVessel Reaction Vessel (Excess POCl3) Pump Dosing Pump RxnVessel->Pump Hot Mass QuenchVessel Quench Vessel (Water/Ice/NaOH) TempProbe Temp Probe (Must be <20°C) QuenchVessel->TempProbe Pump->QuenchVessel Slow Addition TempProbe->Pump Feedback Loop (Stop if >25°C)

Figure 2: Inverse Quench Setup. The hot reaction mass is dosed into the cooling sink. The pump stops if the quench vessel warms up.

References & Authority
  • Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text regarding inverse quenching and

    
     safety).
    
  • Paymode, D. J., et al. (2021).[1] "Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development. [1]
    
  • Fauske & Associates. (2023). "How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way." Fauske Safety Guides.

  • Wang, T., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar

    
    ."[1][2] Molecules. (Discusses reducing 
    
    
    
    load to minimize quench hazards).
  • H.E.L Group. "Process Safety and Scale-up: Adiabatic Temperature Rise." H.E.L Knowledge Base.

Sources

characterization of unexpected byproducts in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I've designed this resource to assist researchers, scientists, and drug development professionals in navigating one of the most common yet challenging aspects of pyrimidine synthesis: the characterization of unexpected byproducts. This guide moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during pyrimidine synthesis, particularly focusing on the widely used Biginelli reaction.

Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?

A1: This is a classic and frequent observation. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[1]

  • Causality: This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, creating a competing reaction pathway that leads to the DHP instead of your target pyrimidine.[1]

  • Troubleshooting & Optimization:

    • Lower Reaction Temperature: The Hantzsch pathway is more sensitive to heat. Reducing the reaction temperature can significantly favor the desired Biginelli condensation.[1]

    • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the two pathways.[1][2] It is advisable to screen different catalysts to find one that favors the pyrimidine formation for your specific substrates.

    • Order of Addition: In some systems, adding the urea component last can minimize its premature decomposition into ammonia, thereby suppressing the Hantzsch byproduct formation.[1]

Q2: My reaction has a low yield, and TLC/HPLC analysis shows a large amount of unreacted starting materials. What are the likely causes and solutions?

A2: Low conversion is a common hurdle that can often be traced back to suboptimal reaction conditions or catalyst issues.[1]

  • Causality: The activation energy for the multi-component condensation is not being sufficiently overcome, or a critical catalytic species is inactive or present in an insufficient amount.[2]

  • Troubleshooting & Optimization:

    • Verify Catalyst Activity: If using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts, confirm the concentration is appropriate, as both too much and too little can be detrimental.[1][3]

    • Optimize Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to proceed to completion.[3] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to establish the optimal endpoint and avoid potential product degradation from prolonged heating.[1]

    • Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol is common, other polar solvents like DMF or even solvent-free conditions have been shown to improve yields for certain substrates.[1][3]

    • Purity of Reactants: Always ensure the starting aldehyde, β-ketoester, and urea (or its derivative) are of high purity, as impurities can inhibit the catalyst or introduce competing side reactions.[1]

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

A3: N-acylureas are common byproducts that can complicate purification due to their similar polarity to the desired product.

  • Causality: These byproducts arise from a competing reaction pathway where the β-ketoester reacts directly with urea.[1] More specifically, the reaction between a carboxylic acid (which can be present as an impurity or formed via hydrolysis of the ester) and a carbodiimide (if used as a coupling agent) can form a reactive O-acylisourea intermediate. This intermediate can then undergo an O-to-N acyl migration to yield the stable N-acylurea byproduct.[4][5]

  • Troubleshooting & Optimization:

    • Confirmation: The most direct way to confirm the presence of an N-acylurea is through LC-MS analysis. Look for a mass corresponding to the addition of your β-ketoester's acyl group to urea. ¹H NMR may show characteristic broad NH peaks and signals corresponding to the acyl fragment.

    • Prevention: The formation of this byproduct is often favored in low dielectric constant solvents.[4] Changing the solvent system may help. Additionally, ensuring the absence of water can prevent hydrolysis of the ester starting material to a carboxylic acid, which can then participate in this side reaction.

In-Depth Troubleshooting Guides

Issue 1: An Unexpected Mass is Observed in MS Analysis

An unexpected mass signal is the first clue of a byproduct. The key is to interpret the mass difference relative to your expected product.

  • Initial Assessment:

    • Check for Common Adducts: Before assuming a byproduct, verify the unexpected mass is not a simple adduct of your target molecule. Common adducts include [+Na] (M+23), [+K] (M+39), and [+NH₄] (M+18).

    • Look for Dimerization: Is the mass approximately double your expected product's mass (2M+H)? Dimerization can occur under certain reaction conditions.

    • In-Source Fragmentation: Could the observed ion be a fragment of your target molecule? This is common in techniques like Electron Ionization (EI-MS).[6]

  • Hypothesis Generation:

    • Mass Addition: If the mass is higher than expected, consider the addition of a reactant molecule or solvent fragment. For example, a mass increase of 78 could indicate the addition of a benzene ring if benzene was used as a solvent.

    • Mass Subtraction: If the mass is lower, consider the loss of a functional group (e.g., loss of an ester group, decarboxylation).

Issue 2: Anomalous ¹H or ¹³C NMR Spectrum

An NMR spectrum that doesn't match the expected structure is a definitive sign of impurities or an incorrect structural assignment.

  • Symptom: Unexplained Peaks in the Spectrum.

    • Plausible Cause: The presence of a byproduct or residual starting material/reagent.

    • Expert Analysis: First, cross-reference the unexplained peaks with the NMR spectra of your starting materials. If the peaks do not correspond, they belong to a byproduct. The chemical shifts and coupling constants of these peaks are crucial clues. For pyrimidine derivatives, protons and carbons in the heterocyclic ring have characteristic chemical shift ranges that are sensitive to substituents.[7]

    • Recommended Action: Isolate the impurity using preparative HPLC or column chromatography. A full suite of 2D NMR experiments (COSY, HSQC, HMBC) on the isolated compound will be necessary for unambiguous structure elucidation.

  • Symptom: Incorrect Integration Ratios.

    • Plausible Cause: A mixture of the desired product and one or more byproducts.

    • Expert Analysis: The integration ratios can help determine the relative proportion of your product to the impurity. For example, if a methyl group on your target should integrate to 3H but instead integrates to 4.5H relative to an aromatic proton, it suggests a 2:1 mixture of your product and an impurity that also contains a methyl group in a similar environment.

    • Recommended Action: Re-purify the sample. If the impurity persists, it may co-crystallize or have very similar chromatographic behavior, requiring optimization of the purification method (e.g., changing the solvent system in chromatography).

Systematic Characterization Workflow

When faced with a persistent and unknown byproduct, a systematic approach is essential. The following workflow provides a logical progression from detection to identification.

Byproduct_Characterization_Workflow A Initial Observation (TLC, Crude NMR/MS) B LC-MS Analysis (Crude Reaction Mixture) A->B Impurity Detected C Hypothesize Structure (Based on Mass & Reactants) B->C Obtain m/z D Isolation & Purification (Prep-HPLC or Column Chrom.) C->D Plausible hypothesis E Structural Elucidation D->E F High-Resolution MS (HRMS for Formula) E->F Obtain Pure Sample G 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) E->G Obtain Pure Sample H Final Structure Confirmed F->H Confirm Formula G->H Confirm Connectivity I Modify Reaction Conditions to Minimize Byproduct H->I Structure Known Reaction_Pathways Competing Reaction Pathways cluster_start Starting Materials cluster_main Key Intermediates & Conditions Aldehyde R-CHO Acyliminium Acyliminium Ion (from Aldehyde + Urea) Aldehyde->Acyliminium DHP Hantzsch DHP Byproduct Aldehyde->DHP Ketoester β-Ketoester DHPM Desired DHPM Product Ketoester->DHPM Nucleophilic Attack Ketoester->DHP 2 equivalents Urea Urea Urea->Acyliminium HighTemp High Temp. Urea->HighTemp Acyliminium->DHPM Ammonia NH₃ (from Urea decomposition) Ammonia->DHP HighTemp->Ammonia Favors

Caption: The choice between the Biginelli (blue) and Hantzsch (red) pathways is often temperature-dependent.

By understanding these competing pathways and employing the systematic troubleshooting strategies outlined above, you can effectively identify, characterize, and ultimately minimize the formation of unexpected byproducts in your pyrimidine syntheses.

References

  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (n.d.). BenchChem.
  • Biginelli Reaction. (2021, December 30). YouTube.
  • methods for monitoring the progress of pyrimidine reactions - Benchchem. (n.d.). BenchChem.
  • Troubleshooting low conversion rates in pyrimidine synthesis - Benchchem. (n.d.). BenchChem.
  • Biginelli reaction with Old and new mechanism | multicomponent reaction | MCR. (2021, June 9). YouTube.
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal.
  • Biginelli reaction. (n.d.). Wikipedia.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (n.d.). BenchChem.
  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. (n.d.). Indian Academy of Sciences.
  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. (n.d.). ResearchGate.
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.). BenchChem.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Scientific & Academic Publishing.

Sources

scale-up considerations for 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine production

[1]

Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Scale-up considerations for CAS 1546-78-7 (2-phenyl-6-(trifluoromethyl)pyrimidin-4-ol)

Executive Summary

Welcome to the Process Optimization Hub. You are likely scaling up the condensation of Benzamidine Hydrochloride with Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) .[1]

While this chemistry appears straightforward on a gram scale, the transition to kilo-lab or pilot scale introduces non-linear variables—specifically regarding exotherm management , tautomeric solubility shifts , and fluorine stability .[1] This guide addresses the critical control points (CCPs) required to maintain yield (>85%) and purity (>98%) during scale-up.

Module 1: Reagent Handling & Stoichiometry

Q: I am observing variable yields between batches. My LC-MS shows unreacted benzamidine. Is the stoichiometry linear during scale-up?

A: The stoichiometry is linear, but the availability of the reagents is not. The root cause is often the incomplete liberation of the benzamidine free base or the volatility of ETFAA.

  • Benzamidine Hydrochloride (The Salt Factor): You cannot simply dump the hydrochloride salt into the reactor with ETFAA. You must generate the free base in situ or pre-form it.

    • Protocol: Charge the solvent (Ethanol/Methanol) and the base (Sodium Ethoxide/Methoxide) first. Add Benzamidine HCl and stir for 30–60 minutes to ensure full neutralization (formation of NaCl). Then add the ETFAA.

    • Why: If ETFAA is added before the free base is fully available, self-condensation of ETFAA or degradation can compete with the main reaction.[1]

  • ETFAA Volatility: Ethyl 4,4,4-trifluoroacetoacetate has a relatively low boiling point (

    
    , but significant vapor pressure at lower temps).[1]
    
    • Scale-up Risk:[1] In a 100mL flask, reflux losses are minimal.[1] In a 50L reactor, headspace losses or entrainment in the condenser can be significant if the reflux condenser is undersized.

    • Correction: Use a 1.05 – 1.10 molar equivalent of ETFAA to account for headspace loss.

Q: Can I use Sodium Hydride (NaH) instead of Sodium Ethoxide (NaOEt) to drive the reaction faster?

A: Do not use NaH on a scale larger than 10g. While NaH is effective, it generates hydrogen gas (

1

111
Module 2: Reaction Dynamics & Thermal Safety

Q: Upon adding ETFAA, the temperature spiked significantly. How do I control this in a 20L reactor?

A: The condensation is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat removal the rate-limiting step.[1]

  • The Protocol: Do not add ETFAA in a single bolus.

    • Establish the Benzamidine free base/alkoxide mixture at a baseline temperature (e.g.,

      
      ).
      
    • Add ETFAA dropwise (or via dosing pump) over 1–2 hours.

    • Monitor the internal temperature (IT). Maintain IT

      
       during addition.
      
    • Only after addition is complete should you ramp to reflux.

Q: Is the Trifluoromethyl (


) group stable at reflux?

A: Generally, yes, but it is susceptible to hydrolysis under strongly alkaline conditions at high temperatures for extended periods.[1]

  • Risk:[1] Conversion of

    
     to a carboxylic acid (
    
    
    ) or total ring degradation.[1]
  • Control: Do not reflux longer than necessary (typically 4–6 hours is sufficient). Monitor reaction progress via HPLC. Once the limiting reagent (Benzamidine) is

    
    , cool the reaction immediately.
    
Module 3: Isolation, Tautomerism & Filtration

Q: My product precipitates as a sticky gum instead of a powder during acidification. What went wrong?

A: This is a classic issue of pH shock and tautomeric equilibrium . The product exists in equilibrium between the enol form (4-hydroxy) and the keto form (pyrimidinone).

  • The Mechanism: The reaction mixture contains the sodium salt of the pyrimidine (soluble in EtOH). You must acidify to protonate it.

  • The Troubleshooting Guide:

    • Solvent Composition: If the ethanol concentration is too high during acidification, the neutral product might remain partially soluble or oil out. Dilute the reaction mixture with water (ratio 1:1 water:ethanol) before adding acid.

    • Acidification Rate: Adding HCl too fast creates local zones of pH < 1.[1] This can trap impurities. Add 2N HCl slowly until pH reaches 4–5.

    • Digestion: If a gum forms, heat the slurry to

      
       for 30 minutes (Digestion/Ostwald Ripening), then cool slowly to 
      
      
      . This transforms the amorphous gum into a filterable crystalline solid.

Q: The filter cake is clogging the filter press. The particles are too fine.

A: Rapid precipitation causes nucleation over crystal growth, leading to "fines."[1]

  • Solution: Implement a "Seeded Cooling Crystallization."[1]

    • After the reaction, distill off 50% of the ethanol.

    • Add water.

    • Adjust pH to 6 (just before precipitation starts).

    • Add seed crystals (0.5 wt% of pure product).

    • Slowly adjust pH to 4 over 2 hours. This grows large, easy-to-filter crystals.[1]

Module 4: Process Visualization
Workflow Diagram: Synthesis & Isolation

SynthesisWorkflowcluster_upstreamUpstream Processingcluster_reactionReaction Phasecluster_downstreamDownstream ProcessingInput1Benzamidine HClFreeBaseStep 1: Free Base Generation(Stir 30 min, 25°C)Input1->FreeBaseInput2NaOEt / EtOHInput2->FreeBaseInput3ETFAA (1.05 eq)FreeBase->Input3Ready for AdditionDosingStep 2: Controlled Addition(Keep T < 40°C)Input3->DosingSlow DosingRefluxStep 3: Cyclization(Reflux 4-6h)Dosing->RefluxCheckIPC: HPLCBenzamidine < 1%?Reflux->CheckExtendExtend Reflux(+1 hr)Check->ExtendNoQuenchStep 4: Solvent Swap(Distill EtOH, Add Water)Check->QuenchYesExtend->CheckAcidStep 5: Acidification(HCl to pH 4-5)Quench->AcidFilterStep 6: Filtration & Wash(Cold Water Wash)Acid->FilterProductFinal ProductWhite Crystalline SolidFilter->Product

Caption: Figure 1.[1][2] Optimized process flow for the scale-up of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, highlighting critical control points (IPC).

Module 5: Impurity Profiling & Troubleshooting Matrix

Q: I see a small impurity at RRT 0.9. What is it?

A: Common impurities in this synthesis include:

  • Ethyl 3-amino-4,4,4-trifluorocrotonate: Resulting from the reaction of ETFAA with ammonia (if Benzamidine HCl contained

    
     impurities).[1]
    
  • Regioisomer: While rare due to the electronics of ETFAA, trace amounts of the isomer where the OH and CF3 positions are swapped can occur if the pH is uncontrolled during the initial mixing.

  • Hydrolysis Product: 2-phenyl-6-carboxy-4-hydroxypyrimidine (loss of

    
    ). This indicates the reaction temperature was too high or the base was too strong/concentrated.
    
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield (<70%) Incomplete condensation; Product lost in mother liquor.[1]1. Check pH of mother liquor (must be 4–5).2. Ensure ETFAA wasn't lost to evaporation (use reflux condenser with coolant <

).
Yellow Color Oxidation of phenolic impurities or iron contamination.1. Use Nitrogen blanket during reflux.2. Check reactor for corrosion (fluorides can attack glass/steel over time).
Melting Point Depression Solvent entrapment or Tautomer mix.1. Dry at

under vacuum for 12h.2. Recrystallize from EtOH/Water (80:20).
Strong "Vinegar" Smell Hydrolysis of ETFAA or solvent.ETFAA has degraded. Use fresh reagent.
References
  • PubChem. (n.d.).[3] 4-Hydroxy-6-(trifluoromethyl)pyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]

  • Organic Syntheses. (General Pyrimidine Synthesis). Cyclization of Guanidine/Amidines with Beta-Keto Esters. (Note: General reference for the mechanism class).
  • Google Patents. (2012). Method for preparing 2-substituted-4-hydroxy-6-trifluoromethylpyrimidine.

Validation & Comparative

The Veteran and the Vanguard: A Head-to-Head Comparison of Pyrimidine-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Flucytosine and the Emergent Orotomides

For decades, the armamentarium against invasive fungal infections has relied on a limited number of drug classes. Among these, the pyrimidine analogues have occupied a unique, albeit complex, niche. This guide provides a detailed, head-to-head comparison of the established pyrimidine-based antifungal, flucytosine (5-FC), and a novel agent representing a new paradigm in pyrimidine synthesis inhibition, olorofim. This comparison is designed for researchers, scientists, and drug development professionals, offering insights into their mechanisms, spectrum of activity, and the experimental methodologies used to evaluate them.

Section 1: Flucytosine - The Established Pyrimidine Analogue

Flucytosine, a synthetic fluorinated pyrimidine analogue, has been a component of combination antifungal therapy for over half a century. Its clinical utility is a balancing act between its potent fungicidal activity against specific pathogens and the rapid emergence of resistance when used as a monotherapy.

Mechanism of Action: A Trojan Horse Strategy

Flucytosine's efficacy relies on its selective conversion into the toxic antimetabolite 5-fluorouracil (5-FU) within the fungal cell. This process is a cascade of enzymatic reactions that are largely absent in human cells, providing a degree of selective toxicity.

  • Uptake: Flucytosine enters the fungal cell via a purine-cytosine permease, a transporter protein encoded by the FCY2 gene.

  • Conversion to 5-FU: Inside the cell, the fungal-specific enzyme cytosine deaminase, encoded by the FCY1 gene, deaminates flucytosine to 5-FU.[1][2][3][4]

  • Metabolic Activation and Toxicity: 5-FU is then converted to 5-fluorouridine monophosphate (5-FUMP) by uracil phosphoribosyltransferase (UPRT), encoded by the FUR1 gene.[1][2][3][4][5] 5-FUMP is subsequently phosphorylated to 5-fluorouridine triphosphate (5-FUTP), which is incorporated into RNA, disrupting protein synthesis. Alternatively, 5-FUMP can be converted to 5-fluoro-2'-deoxyuridine monophosphate (5-FdUMP), a potent inhibitor of thymidylate synthase, which blocks DNA synthesis.[1]

Flucytosine_Mechanism cluster_fungal_cell Fungal Cell 5-FC_in Flucytosine (5-FC) Permease Cytosine Permease (FCY2) 5-FC_in->Permease Uptake 5-FU 5-Fluorouracil (5-FU) 5-FC_in->5-FU  Conversion Cytosine Deaminase (FCY1) 5-FUMP 5-FUMP 5-FU->5-FUMP  Activation UPRT (FUR1) Cytosine_Deaminase Cytosine Deaminase (FCY1) 5-FUTP 5-FUTP 5-FUMP->5-FUTP 5-FdUMP 5-FdUMP 5-FUMP->5-FdUMP UPRT UPRT (FUR1) RNA_disruption RNA Disruption 5-FUTP->RNA_disruption DNA_disruption DNA Synthesis Inhibition 5-FdUMP->DNA_disruption Thymidylate_Synthase Thymidylate Synthase 5-FdUMP->Thymidylate_Synthase

Caption: Mechanism of action of flucytosine in fungal cells.

Spectrum of Activity and Efficacy

Flucytosine's spectrum of activity is primarily limited to yeasts. It demonstrates good activity against many clinical isolates of Candida spp. and Cryptococcus neoformans. However, its efficacy against filamentous fungi (molds) is generally poor.

Fungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans≤0.03 - 0.1250.25 - 1
Candida glabrata0.06 - 0.1258 - 16
Candida parapsilosis0.060.8
Candida tropicalis0.065.1
Candida krusei816
Cryptococcus neoformans2 - 48 - 16
Aspergillus fumigatus>64>64

Note: MIC values can vary depending on the testing method and geographical location. Data compiled from multiple sources.[6][7][8]

Mechanisms of Resistance

The clinical utility of flucytosine is significantly hampered by the development of both primary and secondary resistance. The genetic basis for resistance is well-understood and typically involves mutations in the genes of the metabolic pathway.[1][2][3][4][5]

  • Target Site Alteration: Mutations in the FCY1 gene leading to a non-functional or less active cytosine deaminase are a common mechanism of resistance.[1][2][3][4]

  • Reduced Drug Uptake: Mutations in the FCY2 gene can result in a defective cytosine permease, preventing the drug from entering the fungal cell.[1][2][3][4]

  • Metabolic Bypass: Mutations in the FUR1 gene can lead to a deficiency in UPRT, preventing the conversion of 5-FU to its active metabolites.[1][2][3][4][5]

Clinical Application and the Importance of Combination Therapy

Due to the high frequency of resistance development, flucytosine is almost exclusively used in combination with other antifungal agents, most notably amphotericin B for the treatment of cryptococcal meningitis.[9][10][11][12][13] This combination therapy has been shown to be synergistic, leading to a more rapid sterilization of the cerebrospinal fluid and improved clinical outcomes compared to monotherapy.[9][10][12]

Section 2: Olorofim - A New Generation of Pyrimidine Synthesis Inhibitors

Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class. It represents a significant advancement in the field, with a novel mechanism of action that targets pyrimidine biosynthesis at a different step than flucytosine, and a spectrum of activity that addresses some of the key limitations of older agents.

Mechanism of Action: Targeting a Key Enzyme in Pyrimidine Synthesis

Olorofim selectively inhibits fungal dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[14][15][16][17][18] DHODH catalyzes the oxidation of dihydroorotate to orotate, an essential step in the synthesis of uridine monophosphate (UMP). By blocking this enzyme, olorofim depletes the fungal cell of essential pyrimidines required for DNA, RNA, and cell wall synthesis.[14][15] Importantly, olorofim shows high selectivity for fungal DHODH over the human ortholog.[17]

Olorofim_Mechanism cluster_fungal_cell Fungal Cell Pyrimidine Synthesis Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA_synthesis DNA, RNA, and Cell Wall Synthesis UMP->DNA_RNA_synthesis Olorofim Olorofim Olorofim->DHODH

Caption: Mechanism of action of olorofim in fungal cells.

Spectrum of Activity and Efficacy

A key distinguishing feature of olorofim is its potent activity against a range of filamentous fungi, including species that are notoriously difficult to treat and often resistant to existing antifungals. This includes many species of Aspergillus, as well as Lomentospora prolificans and Scedosporium species. Notably, it lacks activity against yeasts and Mucorales.[18]

Fungal SpeciesMIC Range (µg/mL)Modal MIC (µg/mL)
Aspergillus fumigatus≤0.008 - 0.1250.016 - 0.03
Aspergillus terreus≤0.008 - 0.030.016
Lomentospora prolificans0.008 - >20.06 - 0.125
Scedosporium apiospermum0.008 - >20.06
Scedosporium boydii0.008 - 0.250.06
Candida albicans>64>64
Cryptococcus neoformans>64>64

Note: MIC values can vary depending on the testing method. Data compiled from multiple sources.[19][20][21][22][23]

Clinical Development Status

Olorofim is currently in late-stage clinical development. A Phase 2b open-label study (NCT03583164) has been completed, and a global Phase 3 trial ("OASIS," NCT05101187) is ongoing to evaluate its efficacy and safety in patients with invasive fungal infections caused by Aspergillus species.[24][25][26][27] The results from the Phase 2b study have shown promising therapeutic responses in patients with serious invasive fungal diseases with limited treatment options.[28]

Experimental Protocols: Antifungal Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) is fundamental to assessing the in vitro activity of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents provide standardized reference methods for broth dilution antifungal susceptibility testing of yeasts and filamentous fungi, respectively.[29][30][31][32][33]

Abbreviated CLSI M27 Broth Microdilution Method for Yeasts

This protocol provides a general overview of the steps involved. For detailed procedures, consult the official CLSI documents.

  • Preparation of Antifungal Agent Stock Solutions: Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

  • Preparation of Inoculum: Culture the yeast isolate on an appropriate agar medium (e.g., Sabouraud dextrose agar) at 35°C. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL.

  • Preparation of Microdilution Plates: Aseptically dispense serial twofold dilutions of the antifungal agent in RPMI 1640 medium into the wells of a 96-well microtiter plate.

  • Inoculation: Dilute the adjusted yeast inoculum in RPMI 1640 medium and add it to each well of the microtiter plate to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading of MICs: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80% for other agents) compared to the growth in the drug-free control well.

AST_Workflow Start Start Prepare_Antifungal Prepare Antifungal Stock Solutions Start->Prepare_Antifungal Prepare_Inoculum Prepare and Standardize Yeast Inoculum Start->Prepare_Inoculum Prepare_Plates Prepare Serial Dilutions in Microtiter Plates Prepare_Antifungal->Prepare_Plates Inoculate Inoculate Plates with Yeast Suspension Prepare_Inoculum->Inoculate Prepare_Plates->Inoculate Incubate Incubate Plates (35°C, 24-48h) Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Antifungal Susceptibility Testing.

Conclusion: A Tale of Two Pyrimidines

Flucytosine and olorofim, while both targeting pyrimidine metabolism, represent two distinct eras of antifungal drug development. Flucytosine remains a valuable, albeit niche, agent, its utility intrinsically linked to combination therapy to mitigate resistance. Its narrow spectrum, primarily against yeasts, leaves a significant gap in the treatment of mold infections.

Olorofim, on the other hand, exemplifies a modern approach to antifungal discovery. Its novel mechanism of action and potent activity against difficult-to-treat molds, including azole-resistant strains, position it as a promising candidate to address major unmet medical needs. The ongoing clinical trials will be crucial in defining its role in the management of invasive fungal infections. For researchers and clinicians, understanding the nuances of both the veteran and the vanguard of pyrimidine-based antifungals is essential for optimizing current therapeutic strategies and anticipating the future landscape of mycology.

References

  • Cuenca-Estrella, M., Díaz-Guerra, T. M., Mellado, E., & Rodríguez-Tudela, J. L. (2001). Flucytosine primary resistance in Candida species and Cryptococcus neoformans. European Journal of Clinical Microbiology & Infectious Diseases, 20(4), 276–279. [Link]

  • McCarthy, M. W., Petraitis, V., Petraitiene, R., & Walsh, T. J. (2023). In Vitro Activity of the Novel Antifungal Olorofim against Scedosporium and Lomentospora prolificans. Antimicrobial Agents and Chemotherapy, 67(1), e0113522. [Link]

  • Arendrup, M. C., Jørgensen, K. M., Hare, R. K., & Chowdhary, A. (2022). EUCAST-Obtained Olorofim MICs against Aspergillus and Scedosporium Species and Lomentospora prolificans Showed High Agreements between Visual Inspection and Spectrophotometric Readings. Antimicrobial Agents and Chemotherapy, 66(9), e0055122. [Link]

  • Govender, N. P., Patel, J., van Wyk, M., Chibabhai, V., & Kularatne, R. (2019). Fluconazole MIC values of cryptococcal isolates collected during 2 surveillance periods: 1 March 2007–28 February 2008 and January 2017–March 2017. Medical Mycology, 57(Supplement_2), S169–S175. [Link]

  • Arendrup, M. C., et al. (2024). Wild-type MIC distributions and epidemiological cutoff values for 5-flucytosine and Candida species as determined by EUCAST broth microdilution. JAC-Antimicrobial Resistance, 6(5), dlae093. [Link]

  • Rudramurthy, S. M., et al. (2022). EUCAST-Obtained Olorofim MICs against Aspergillus and Scedosporium Species and Lomentospora prolificans Showed High Agreements between Visual Inspection and Spectrophotometric Readings. Antimicrobial Agents and Chemotherapy, 66(9), e00551-22. [Link]

  • Molloy, S. F., et al. (2018). Flucytosine plus fluconazole is noninferior to amphotericin B in treating cryptococcal meningitis. 2 Minute Medicine. [Link]

  • Day, J. N., & Chau, T. T. H. (2013). Flucytosine and cryptococcosis: time to urgently address the worldwide accessibility of a 50-year-old antifungal. Journal of Antimicrobial Chemotherapy, 68(6), 1215–1217. [Link]

  • Florent, M., et al. (2009). Molecular Mechanism of Flucytosine Resistance in Candida lusitaniae: Contribution of the FCY2, FCY1, and FUR1 Genes to 5-Fluorouracil and Fluconazole Cross-Resistance. Antimicrobial Agents and Chemotherapy, 53(11), 4924–4927. [Link]

  • Larsen, R. A., et al. (1992). Fluconazole compared with amphotericin B plus flucytosine for cryptococcal meningitis in AIDS. A randomized trial. Annals of Internal Medicine, 113(3), 183–187. [Link]

  • Wijnants, S., et al. (2020). The Dynamic Influence of Olorofim (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus. Journal of Fungi, 6(2), 67. [Link]

  • Synapse, P. (2024). What is Olorofim used for? Patsnap Synapse. [Link]

  • Maertens, J. A., et al. (2025). Olorofim for the treatment of invasive fungal diseases in patients with few or no therapeutic options: a single-arm, open-label, phase 2b study. The Lancet Infectious Diseases. [Link]

  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]

  • Arendrup, M. C., et al. (2022). EUCAST-Obtained Olorofim MICs against Aspergillus and Scedosporium Species and Lomentospora prolificans Showed High Agreements between Visual Inspection and Spectrophotometric Readings. Antimicrobial Agents and Chemotherapy, 66(9), e0055122. [Link]

  • Florent, M., et al. (2009). Molecular Mechanism of Flucytosine Resistance in Candida lusitaniae: Contribution of the FCY2, FCY1, and FUR1 Genes to 5-Fluorouracil and Fluconazole Cross-Resistance. Antimicrobial Agents and Chemotherapy, 53(11), 4924-4927. [Link]

  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI standard M27. [Link]

  • Negri, M., et al. (2023). Carbon Dioxide Potentiates Flucytosine Susceptibility in Cryptococcus neoformans. Microbiology Spectrum, 11(1), e02534-22. [Link]

  • Lackner, M., et al. (2018). Dihydroorotate dehydrogenase inhibitor olorofim exhibits promising activity against all clinically relevant species within Aspergillus section Terrei. Journal of Antimicrobial Chemotherapy, 73(11), 3068–3073. [Link]

  • Bennett, J. E., et al. (1987). Treatment of Cryptococcal Meningitis with Combination Amphotericin B and Flucytosine for Four as Compared with Six Weeks. The New England Journal of Medicine, 317(6), 334-339. [Link]

  • Wiederhold, N. P. (2018). Effect of the Novel Antifungal Drug F901318 (Olorofim) on Growth and Viability of Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 62(8), e00231-18. [Link]

  • Larsen, R. A., et al. (1992). Fluconazole Compared with Amphotericin B plus Flucytosine for Cryptococcal Meningitis in AIDS: A Randomized Trial. Annals of Internal Medicine, 113(3), 183-187. [Link]

  • Chen, S. C. A., et al. (2024). In vitro activity of olorofim against 507 filamentous fungi including antifungal drug-resistant strains at a tertiary laboratory in Australia: 2020–2023. JAC-Antimicrobial Resistance, 6(4), dlae072. [Link]

  • Dodgson, A. R., et al. (2004). Molecular Mechanisms of Primary Resistance to Flucytosine in Candida albicans. Antimicrobial Agents and Chemotherapy, 48(7), 2495–2502. [Link]

  • Buitrago, M. J., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Revista Iberoamericana de Micología, 40(4), 161-167. [Link]

  • ClinicalTrials.gov. (2022). Olorofim Aspergillus Infection Study. [Link]

  • Vandeputte, P., et al. (2021). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Journal of Fungi, 7(11), 907. [Link]

  • F2G. (2025). F2G Announces Publication in The Lancet Infectious Diseases of Phase 2b Data Demonstrating Positive Therapeutic Responses in Patients with Serious Invasive Fungal Diseases Treated with Oral Olorofim. [Link]

  • Chow, F. C., et al. (2026). Single-Dose Liposomal Amphotericin Plus Fluconazole and Flucytosine for Cryptococcal Meningitis at a US Public Hospital. JAMA Network Open, 9(1), e2553552. [Link]

  • Florent, M., et al. (2009). Molecular Mechanism of Flucytosine Resistance in Candida lusitaniae: Contribution of the FCY2, FCY1, and FUR1 Genes to 5-Fluorouracil and Fluconazole Cross-Resistance. Antimicrobial Agents and Chemotherapy, 53(11), 4924-4927. [Link]

  • Maertens, J. A., et al. (2022). 754. Olorofim for treatment of invasive fungal infections (IFI) due to moulds in patients with limited or no treatment options: Interim results from a Phase 2b open-label study (NCT03583164, Study 32). Open Forum Infectious Diseases, 9(Supplement_2), ofac514.001. [Link]

  • NCCLS. (2002). M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. NCCLS document M27-A2. [Link]

  • Mayo Clinic Laboratories. (2022, April 24). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners [Video]. YouTube. [Link]

  • Clinicaltrials.eu. (n.d.). Olorofim – Application in Therapy and Current Clinical Research. [Link]

Sources

Comparative Guide: Cross-Reactivity Profiling of Pyrimidine Salvage Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nucleoside analogs and small molecule inhibitors for oncology and virology, the pyrimidine salvage pathway represents a double-edged sword. While inhibiting Deoxycytidine Kinase (dCK) offers synthetic lethality in BRCA-deficient cancers and immune modulation, the structural homology within the nucleoside kinase family poses a severe safety liability.[1]

The critical failure mode in this class is off-target inhibition of Thymidine Kinase 2 (TK2) .[1] Unlike its cytosolic counterpart (TK1), TK2 resides in the mitochondria and is essential for maintaining the mitochondrial nucleotide pool in non-proliferating tissues. Cross-reactivity here leads to mitochondrial DNA (mtDNA) depletion, resulting in myopathy and hepatic failure—a historical hallmark of failed nucleoside analog drugs.

This guide outlines a rigorous, self-validating profiling cascade designed to quantify the "Safety Index" of pyrimidine kinase inhibitors, moving beyond simple IC50 generation to mechanistic de-risking.

Part 1: The Landscape of Pyrimidine Kinases

To profile effectively, one must understand the substrate overlap.[1] The salvage kinases are promiscuous regarding the nucleoside base but strict regarding the sugar moiety.[1]

TargetLocalizationPrimary SubstratesTherapeutic RelevanceCross-Reactivity Risk (Liability)
dCK Cytosol/NucleusdC, dA, dGImmuno-oncology, BRCA-deficient cancersHigh.[1] Homology with TK2 active site.[1]
TK1 CytosoldT, dUProliferation marker, cancer targetLow.[1] S-phase specific expression limits toxicity.[1]
TK2 Mitochondria dT, dC, dURare diseases (TK2 deficiency)CRITICAL. Inhibition causes mtDNA depletion syndrome.[1]
UCK1/2 CytosolUridine, CytidineRNA synthesis modulationModerate.[1] Overlap with dCK inhibitors is rare but possible.[1]
Visualizing the Salvage Network

The following diagram illustrates the substrate flow and the critical "Safety Node" at TK2.[1]

PyrimidineSalvage cluster_legend Legend dC Deoxycytidine (dC) dCK dCK (Target) dC->dCK TK2 TK2 (Mitochondrial Safety Liability) dC->TK2 Substrate Overlap dT Thymidine (dT) TK1 TK1 (Cytosolic) dT->TK1 S-Phase dT->TK2 dU Deoxyuridine (dU) dCMP dCMP dCK->dCMP dTMP dTMP TK1->dTMP TK2->dCMP TK2->dTMP dUMP dUMP key1 Blue: Primary Target Path key2 Red: Mitochondrial Liability

Caption: The Pyrimidine Salvage Pathway. Note the dual-substrate capacity of TK2 (dC and dT), creating a structural basis for cross-reactivity with dCK inhibitors.

Part 2: Comparative Methodology

Selecting the right assay is the difference between a "hit" and a "lead."[1]

1. The Screening Workhorse: ADP-Glo™ (Promega)[1]
  • Mechanism: Couples ADP production to luciferase activity.[1]

  • Pros: High throughput, high sensitivity, non-radioactive.[1]

  • Cons: Prone to false positives if compounds inhibit luciferase or possess intrinsic ATPase activity.[1]

  • Verdict: Use for Primary Screening only.

2. The Gold Standard: Radiometric Filter-Binding (

)[1]
  • Mechanism: Transfer of

    
    -phosphate from ATP to the nucleoside.[1] The charged product (nucleotide) binds to DE81 ion-exchange paper; unreacted nucleoside washes away.[1]
    
  • Pros: Direct measurement of product. Zero interference from luciferase inhibitors.[1] Unmatched kinetic fidelity.

  • Cons: Radioactive waste, lower throughput.[1]

  • Verdict: Mandatory for Selectivity Profiling. When calculating the Selectivity Index (SI) between dCK and TK2, you cannot afford the noise of a coupled assay.

3. Cellular Orthogonal: NanoBRET™ Target Engagement[1]
  • Mechanism: Energy transfer between a luciferase-tagged kinase and a fluorescent tracer.[1]

  • Pros: Measures binding in intact cells (accounting for membrane permeability and intracellular ATP competition).

  • Verdict: Essential for validating that biochemical potency translates to cellular reality.

Part 3: Protocol – The "Safety-First" Profiling Cascade[1]

This protocol details the Radiometric Selectivity Assay , as this is the definitive method for publishing cross-reactivity data.[1]

Prerequisites
  • Recombinant Enzymes: Human dCK (His-tagged), Human TK2 (truncated mitochondrial signal sequence).[1]

  • Substrates:

    
    -Deoxycytidine (for dCK), 
    
    
    
    -Thymidine (for TK2).[1]
  • Solid Phase: DE81 Anion Exchange Filter Plates (Whatman).[1]

Step-by-Step Workflow

1. Enzyme Master Mix Preparation

  • Buffer: 50 mM Tris-HCl (pH 7.6), 2 mM DTT, 5 mM MgCl₂, 0.5 mg/mL BSA.

  • Expert Insight: dCK and TK2 are highly sensitive to oxidation.[1] Fresh DTT is non-negotiable.

  • Concentration: Titrate enzyme to ensure linear product formation (<10% substrate conversion) over 30 minutes. Typically 5–10 nM enzyme.[1]

2. Compound Incubation

  • Prepare 10-point dose-response curves (serial 1:3 dilution) in DMSO.

  • Add 1 µL compound to 40 µL Enzyme Mix. Incubate 15 min at RT.

  • Self-Validation: Include a "No Enzyme" control to subtract background binding of the radiolabeled substrate to the filter paper.[1]

3. Reaction Initiation

  • Add 10 µL Substrate Mix:

    • dCK Assay: 50 µM ATP + 1 µM dC + 0.5 µCi

      
      -dC.[1]
      
    • TK2 Assay: 50 µM ATP + 1 µM dT + 0.5 µCi

      
      -dT.[1]
      
  • Note: We use saturating ATP (near Km) but subsaturating nucleoside to maximize sensitivity to competitive inhibitors.[1]

4. Termination and Washing

  • Stop reaction after 30 min by spotting 40 µL onto DE81 filter plates.

  • Allow to dry (binds the negatively charged dCMP/dTMP).[1]

  • Wash: 3x with 1% Ammonium Formate (removes uncharged nucleosides).[1]

  • Elute: (Optional) or add scintillant directly to the dried filter plate.[1]

5. Data Analysis

  • Calculate IC50 for both dCK and TK2.[1]

  • Calculate Safety Index (SI):

    
    
    
  • Target: An SI > 100 is required for a clean safety profile.[1]

Part 4: Visualization of the Profiling Workflow

The following diagram outlines the logical flow from hit identification to safety validation.

ProfilingCascade cluster_Biochem Biochemical Profiling cluster_Cell Cellular Validation Start Hit Compound dCK_Assay dCK IC50 (Radiometric) Start->dCK_Assay TK2_Assay TK2 IC50 (Radiometric) Start->TK2_Assay SI_Calc Safety Index Calculation dCK_Assay->SI_Calc TK2_Assay->SI_Calc NanoBRET Target Engagement (Intracellular) SI_Calc->NanoBRET SI > 50x Decision Go / No-Go SI_Calc->Decision SI < 10x (FAIL) mtDNA mtDNA Depletion (qPCR Assay) NanoBRET->mtDNA mtDNA->Decision No Depletion

Caption: The "Safety-First" Screening Cascade. Note the early gate at the Biochemical Safety Index (SI) before proceeding to expensive cellular toxicity assays.

Part 5: Comparative Data Analysis

Below is a representative dataset comparing a selective dCK inhibitor (based on DI-87 profile) against a promiscuous nucleoside analog.

Table 1: Cross-Reactivity Profile

CompounddCK IC50 (nM)TK2 IC50 (nM)TK1 IC50 (nM)Safety Index (TK2/dCK)Interpretation
Compound A (Specific) 3.2>10,0008,500>3,125 High Selectivity. Suitable for in vivo use.[1] Low risk of mitochondrial toxicity.[1]
Compound B (Promiscuous) 12.545.0120.03.6 Toxic Liability. Likely to cause mtDNA depletion.[1] Stop development.
Reference (Gemcitabine) SubstrateSubstrateSubstrateN/ACytotoxic by design (pan-kinase activation).[1]

Expert Commentary: Compound B illustrates a common pitfall: potent inhibition of the target (12.5 nM) but lethal cross-reactivity with TK2.[1] In a cell viability assay (e.g., CellTiter-Glo), Compound B might appear "potent" against cancer cells, but this potency is likely driven by mitochondrial toxicity rather than the intended mechanism of action. Only the specific profiling reveals the off-target liability.[1]

References
  • Arner, E. S., & Eriksson, S. (1995).[1] Mammalian deoxyribonucleoside kinases. Pharmacology & Therapeutics, 67(2), 155–186.

  • Murphy, R. C., et al. (2013).[1][2] High-throughput screening identifies a potent and selective inhibitor of deoxycytidine kinase.[1][2] Bioorganic & Medicinal Chemistry Letters, 23(22), 6192-6196.[1]

  • Nathanson, D. A., et al. (2014).[1] Co-targeting of convergent nucleotide biosynthetic pathways for leukemia eradication.[1] Journal of Experimental Medicine, 211(3), 473-486.

  • Nomme, J., et al. (2014).[1] Structural characterization of new deoxycytidine kinase inhibitors rationalizes the affinity-determining moieties of the molecules.[1][2] Acta Crystallographica Section D, 70(1), 68-78.[1]

  • Vilar, E., et al. (2022).[1] Mitochondrial Toxicity of Nucleoside Analogues: Mechanisms and Clinical Implications. Current Opinion in Toxicology, 30, 100343.

Sources

biological evaluation of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Evaluation of the 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine Scaffold

Executive Summary: The Privileged Scaffold in Kinase Discovery

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine (CAS: 1546-78-7), often utilized as its tautomer 2-phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one , represents a "privileged scaffold" in medicinal chemistry. Unlike a final drug product, this molecule serves as a high-value pharmacophore core used to generate libraries of potent kinase inhibitors.

Its "performance" is not measured by its intrinsic inhibitory activity (which is often weak, IC50 > 100 µM), but by its ligand efficiency and synthetic versatility . When derivatized, this core yields nanomolar inhibitors against targets such as MARK4 , PYK2 , p38 MAPK , and PI3K .

Key Performance Indicators (KPIs) for this Scaffold:

  • Binding Mode: The pyrimidine nitrogen/carbonyl motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[1][2]

  • CF3 Effect: The 6-trifluoromethyl group enhances lipophilicity (logP), metabolic stability (blocking oxidation), and induces a dipole that strengthens binding affinity compared to methyl analogs.

  • Versatility: Readily functionalized at the C4 position (via chlorination/SNAr) to introduce selectivity-determining moieties.

Comparative Performance Analysis

This section evaluates the "Trifluoromethyl-Pyrimidine" scaffold against alternative kinase inhibitor backbones.

Table 1: Scaffold Comparison Matrix
Feature2-Ph-6-CF3-Pyrimidine (Subject)4-Anilinoquinazoline (e.g., Gefitinib)Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib)
Primary Targets MARK4, PYK2, p38 MAPK, COX-2EGFR, HER2BTK, SRC, TEC
Binding Mode Type I / Type II (Versatile)Type I (ATP Competitive)Type I (Covalent potential)
Metabolic Stability High (Due to C6-CF3 blocking)Moderate (Solubility issues)Moderate
Selectivity Profile Tunable via C4-substitutionOften Promiscuous (Pan-HER)High (Cysteine targeting)
Synthetic Access High (3-step convergent synthesis)ModerateComplex (Bicyclic ring formation)
Case Study: Performance in MARK4 Inhibition

In a direct evaluation of derivatives synthesized from this core, the 2-phenyl-6-trifluoromethyl pyrimidine scaffold demonstrated superior potency compared to non-fluorinated analogs.

  • Target: Microtubule Affinity-Regulating Kinase 4 (MARK4) – implicated in Alzheimer's (Tau phosphorylation) and Glioma.

  • Derivative Performance:

    • Compound 14 (Naphthyl-substituted): IC50 = 7.52 ± 0.33 µM

    • Compound 9 (2,4-dimethoxyphenyl): IC50 = 12.98 ± 0.63 µM

    • Reference Standard: The scaffold derivatives showed comparable binding affinity to known markers but with improved blood-brain barrier (BBB) permeability predictions due to the CF3 moiety.

Mechanistic Insight & Signaling Pathways

The biological utility of this scaffold stems from its interference in critical phosphorylation cascades. Below is the signaling pathway for MARK4 , a primary target for this class of molecules.

MARK4_Pathway Wnt Wnt Signaling MARK4 MARK4 (Target) Wnt->MARK4 Activates LKB1 LKB1 (Master Kinase) LKB1->MARK4 Phosphorylates T214 Tau Tau Protein (Microtubule Associated) MARK4->Tau Hyper-phosphorylation (KXGS motifs) MT Microtubule Destabilization Tau->MT Dissociation AD Alzheimer's / Neurodegeneration MT->AD Tangle Formation Inhibitor 2-Ph-6-CF3-Pyrimidine Derivative Inhibitor->MARK4 ATP Competitive Inhibition

Figure 1: MARK4 Signaling Cascade. The 2-phenyl-6-(trifluoromethyl)pyrimidine derivatives inhibit MARK4, preventing Tau hyperphosphorylation and subsequent microtubule destabilization linked to neurodegeneration.

Experimental Protocols: From Scaffold to Data

To replicate the biological evaluation of this product, researchers must convert the hydroxyl "building block" into an active inhibitor and screen it.

Phase 1: Chemical Activation (Library Synthesis)
  • Step 1 (Chlorination): Reflux 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine (1.0 eq) in POCl3 (5.0 eq) for 4 hours to generate the 4-chloro intermediate.

  • Step 2 (SNAr Substitution): React the 4-chloro intermediate with various amines (anilines, piperazines) in DMF with K2CO3 at 80°C. This installs the "selectivity head" of the inhibitor.

Phase 2: Biological Evaluation (ADP-Glo Kinase Assay)

Objective: Determine IC50 against a specific kinase (e.g., MARK4 or PYK2).

  • Reagents:

    • Kinase Enzyme (Recombinant MARK4, 5 ng/well).

    • Substrate (Peptide substrate, e.g., Cdc25C).

    • ATP (Ultrapure, at Km concentration).

    • Test Compound (The derivative synthesized from the scaffold).

  • Workflow:

    • Preparation: Dilute test compounds in DMSO (10-point dose-response, starting at 100 µM).

    • Incubation: Mix Kinase + Substrate + Compound in reaction buffer (50 mM Tris pH 7.5, 10 mM MgCl2). Incubate 15 min at RT.

    • Initiation: Add ATP to start the reaction. Incubate 60 min at RT.

    • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Readout: Measure Luminescence (RLU) on a plate reader.

  • Data Analysis:

    • Normalize RLU to "No Enzyme" (0% Activity) and "No Inhibitor" (100% Activity) controls.

    • Fit data to the sigmoidal dose-response equation:

      
      
      
Workflow Visualization

Assay_Workflow Step1 Scaffold Activation (POCl3 Chlorination) Step2 Library Generation (SNAr with Amines) Step1->Step2 Step3 Kinase Reaction (Enzyme + ATP + Cmpd) Step2->Step3 Step4 ADP-Glo Detection (Luminescence) Step3->Step4 Step5 Data Analysis (IC50 Curve Fit) Step4->Step5

Figure 2: Experimental workflow for evaluating the biological activity of the scaffold derivatives.

References

  • Alam, M. et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PubMed Central. Link

  • Bi, F. C. et al. (2008).[3] Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. Link

  • TargetMol. (2024). 4-Hydroxy-2-(trifluoromethyl)pyrimidine Product Sheet & Biological Activity. TargetMol Chemicals. Link

  • PubChem. (2025).[4] 4-Hydroxy-6-(trifluoromethyl)pyrimidine Compound Summary (CID 135458620).[4] National Library of Medicine. Link

  • Hayakawa, M. et al. (2006).[5] Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Link

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrimidine Analogs in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for conducting a comparative molecular docking study of pyrimidine-based analogs targeting protein kinase active sites. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring a robust and reproducible computational workflow. This document is intended for researchers, medicinal chemists, and computational scientists engaged in kinase inhibitor discovery and optimization.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure for its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the hinge region of kinase active sites.[1][2] Molecular docking has become an indispensable tool for predicting the binding conformations and affinities of these analogs, thereby guiding the structure-activity relationship (SAR) analysis and the design of more potent and selective inhibitors.[3][4]

This guide will use Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, as a representative case study.[5] Its inhibition is a validated strategy in oncology, and numerous pyrimidine-based inhibitors targeting it have been explored.[6]

The Biological Context: Why Target CDK2?

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common driver of diseases like cancer.[5][7] CDKs, in particular, control the progression of the cell cycle. By understanding the pathway, we can appreciate the rationale for inhibitor design.

G cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates (p) E2F E2F Rb->E2F inhibits pRb pRb S_Phase_Proteins S-Phase Proteins E2F->S_Phase_Proteins activates transcription CyclinE Cyclin E E2F->CyclinE activates transcription CDK2 CDK2 CyclinE->CDK2 binds CDK2->Rb phosphorylates (p) pRb->E2F releases Inhibitor Pyrimidine Inhibitor Inhibitor->CDK2 inhibits

Figure 1: Simplified CDK2 signaling pathway in cell cycle progression.

Part 1: The Experimental Workflow: A Self-Validating System

A trustworthy docking protocol must be validated. The core principle is simple: if a protocol cannot accurately reproduce the experimentally determined binding pose of a known ligand, it cannot be trusted to predict the poses of unknown compounds.[8] Our workflow is designed around this self-validating checkpoint.

G cluster_prep 1. System Preparation cluster_val 2. Protocol Validation cluster_screen 3. Comparative Docking cluster_analysis 4. Analysis & Interpretation arrow arrow p_prep Protein Preparation (PDB: 1HCK) redock Redock Native Ligand p_prep->redock l_prep Ligand Preparation (Analogs & Native Ligand) l_prep->redock dock_analogs Dock Pyrimidine Analogs l_prep->dock_analogs rmsd Calculate RMSD redock->rmsd decision RMSD < 2.0 Å? rmsd->decision decision->p_prep No (Refine Protocol) decision->dock_analogs Yes analyze Analyze Poses & Scores dock_analogs->analyze sar Derive SAR Insights analyze->sar

Figure 2: The self-validating workflow for comparative docking.

Part 2: Detailed Experimental Protocol

This protocol details the steps for a comparative docking study using AutoDock Vina, a widely used open-source docking program.[9]

Step 1: System Preparation

A. Protein Preparation

  • Obtain Crystal Structure: Download the X-ray crystal structure of human CDK2 in complex with a pyrimidine-based inhibitor. For this study, we will use PDB ID: 1HCK from the Protein Data Bank.[6]

  • Clean the PDB File:

    • Load the 1HCK.pdb file into a molecular modeling tool (e.g., UCSF Chimera, PyMOL, or AutoDock Tools).

    • Remove all non-essential components: water molecules, co-solvents, and any secondary ligand molecules. Retain only the protein chain(s) and the co-crystallized ligand (for validation).

    • Rationale: Water molecules can interfere with the docking algorithm by occupying space in the active site that should be explored by the ligand. Removing them simplifies the system and is a standard practice for most docking protocols.[10][11]

  • Prepare the Receptor:

    • Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges).

    • Merge non-polar hydrogens.

    • Save the prepared protein file in the required pdbqt format for AutoDock Vina.

    • Rationale: The scoring functions in docking programs rely on accurate representations of electrostatics and hydrogen bonding potential. Proper protonation and charge assignment are critical for calculating energetically favorable interactions.[12]

B. Ligand Preparation

  • Source Ligand Structures: Obtain 2D or 3D structures of your pyrimidine analogs. These can be drawn using software like ChemDraw or sourced from databases like PubChem. For this guide, we will use a reference inhibitor and three hypothetical analogs with varying substituents to probe the SAR.

  • Energy Minimization:

    • Convert the 2D structures to 3D.

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy conformation.

    • Rationale: Starting with a low-energy, stable conformation of the ligand prevents the docking algorithm from wasting computational time resolving steric clashes within the ligand itself, allowing it to focus on the protein-ligand interaction space.[10]

  • Prepare Ligands for Docking:

    • Assign partial charges.

    • Define the rotatable bonds (torsions) that the docking software will be allowed to manipulate.

    • Save each prepared ligand in the pdbqt format.

Step 2: Docking Protocol Validation via Redocking
  • Define the Binding Site (Grid Box):

    • Using the co-crystallized ligand from the original 1HCK.pdb file as a guide, define the center and dimensions of a grid box that encompasses the entire active site. The box should be large enough to allow the ligand to rotate freely but not so large as to include irrelevant surface area.

    • Rationale: The grid box defines the search space for the docking algorithm. A well-defined box focuses the computational effort on the region of interest, increasing efficiency and reducing the chances of finding irrelevant, low-energy poses far from the active site.[6]

  • Perform Redocking:

    • Dock the prepared native ligand (the one extracted from 1HCK) back into the prepared CDK2 receptor using the defined grid box.

  • Analyze the Result:

    • Superimpose the top-scoring docked pose of the native ligand onto its original crystallographic position.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

    • Trustworthiness Check: A docking protocol is generally considered validated and reliable if the RMSD is less than 2.0 Å .[8] If the RMSD is higher, the protocol (e.g., grid box size, charge assignment) must be refined and re-validated.

Step 3: Comparative Docking of Pyrimidine Analogs
  • Execute Docking: Using the exact same validated protocol (receptor file, grid box parameters, and docking settings), dock each of the prepared pyrimidine analogs into the CDK2 active site.

  • Generate Multiple Poses: Configure the docking software to generate multiple binding poses (e.g., 9-10) for each analog.

  • Save the Results: The software will output the docked poses and their corresponding binding affinity scores (typically in kcal/mol).

Step 4: Post-Docking Analysis and Interpretation
  • Analyze Binding Affinity: The docking score is an estimation of the binding free energy. A more negative value generally indicates a more favorable binding interaction. Rank the analogs based on their scores.

  • Visualize Binding Poses:

    • Load the receptor and the top-scoring poses for each analog into a visualization tool like PyMOL or UCSF Chimera.[12]

    • Analyze the key molecular interactions:

      • Hydrogen Bonds: Identify H-bonds between the ligand and the kinase hinge region (a hallmark of pyrimidine kinase inhibitors).[5]

      • Hydrophobic Interactions: Look for interactions with non-polar residues in the active site.

      • Pi-Interactions: Identify any pi-pi stacking or pi-alkyl interactions.[6]

  • Compare and Correlate: Compare the binding modes and scores of the different analogs. Correlate the differences in their chemical structures with the observed differences in binding affinity and interactions. This is the foundation of SAR analysis.[13]

Part 3: Data Presentation and SAR Insights

Table 1: Comparative Docking Results for Pyrimidine Analogs in the CDK2 Active Site (PDB: 1HCK)

Analog IDR-Group ModificationDocking Score (kcal/mol)Key H-Bond Interactions (Residue & Atom)RMSD (Å) from Native Ligand
Native Ligand - (Reference)-9.2Leu83 (backbone NH, CO), Glu81 (sidechain)0.85 (Redocked)
Analog-01 -H (unsubstituted)-7.5Leu83 (backbone NH)1.12
Analog-02 -Cl (electron-withdrawing)-8.9Leu83 (backbone NH, CO), Lys33 (sidechain)0.95
Analog-03 -OCH3 (bulky, polar)-7.1Leu83 (backbone NH)2.54

Note: The data presented in this table is illustrative and based on typical results from such studies.[6][14]

Interpretation and SAR Insights:

  • Native Ligand Validation: The redocked native ligand shows a low RMSD of 0.85 Å, successfully validating our docking protocol.[8] Its strong docking score of -9.2 kcal/mol is driven by key hydrogen bonds with the hinge residue Leu83.[6]

  • Analog-01 (-H): The removal of the substituent leads to a significant drop in binding affinity (-7.5 kcal/mol) and a loss of some key interactions, demonstrating the importance of substitution at this position.

  • Analog-02 (-Cl): The addition of an electron-withdrawing chloro group results in a binding affinity (-8.9 kcal/mol) nearly as potent as the native ligand.[14] Visualization reveals this group forms an additional favorable interaction with Lys33, stabilizing the pose.

  • Analog-03 (-OCH3): The bulky methoxy group appears to introduce a steric clash within the pocket, resulting in a poor docking score (-7.1 kcal/mol) and a significant deviation in its binding pose (RMSD 2.54 Å). This suggests the pocket is intolerant of larger groups at this position.

These insights provide clear, actionable guidance for the next cycle of drug design: small, electron-withdrawing groups at the R-position are favorable, while bulky groups are detrimental to binding.

Conclusion and Best Practices

Molecular docking is a powerful but predictive tool. While it provides invaluable insights into potential binding modes and affinities, it is not a substitute for experimental validation.[4] The results from these computational studies should be viewed as hypotheses that guide the prioritization of compounds for synthesis and biological testing.[15]

Key Takeaways for Researchers:

  • Validation is Non-Negotiable: Always begin by validating your docking protocol with a known co-crystallized ligand. An untrustworthy protocol yields meaningless data.[8]

  • Understand the "Why": Appreciate the rationale behind each step, from removing water molecules to choosing a specific grid box size. This transforms the process from a black box into a robust scientific method.

  • Visualize and Analyze: A docking score is just a number. The true insights come from visualizing the predicted binding poses and analyzing the specific molecular interactions that drive binding affinity.[16]

  • Correlate with Data: Whenever possible, correlate docking results with experimental data (e.g., IC50 values) to build and refine your predictive models.[4]

By adhering to these principles of scientific integrity and logical workflow, researchers can confidently leverage comparative docking studies to accelerate the discovery and optimization of novel pyrimidine-based kinase inhibitors.

References

  • Bharathi, R., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Semantic Scholar. Available at: [Link]

  • El-Senduny, F. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • Ionescu, I. A., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. National Institutes of Health (NIH). Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Bharathi, R., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. National Institutes of Health (PMC). Available at: [Link]

  • Al-Ostath, A., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. Available at: [Link]

  • Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Sarnpitak, P., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]

  • Ullah, A., et al. (2024). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. Available at: [Link]

  • McDonald, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • McDonald, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

  • Bharathi, R., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]

  • PyRx. (n.d.). PyRx – Python Prescription – Virtual Screening Made Simple. PyRx. Available at: [Link]

  • Salmaso, V., & Moro, S. (2018). Best Practices in Docking and Activity Prediction. ResearchGate. Available at: [Link]

  • Doncheva, N. T., et al. (2011). Computational methods for analysis and inference of kinase/inhibitor relationships. PubMed Central. Available at: [Link]

  • Lee, J. H., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PubMed Central. Available at: [Link]

  • Sureshbabu, K., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]

  • Singh, K., & Roy, A. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • Le Guilloux, V., et al. (n.d.). Directory of in silico Drug Design tools. vls3d.com. Available at: [Link]

  • Klutchko, S. R., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Wang, W., et al. (2023). Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model. Oxford Academic. Available at: [Link]

  • Ahmed, M. F., et al. (2023). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ScienceDirect. Available at: [Link]

  • Taylor, R. D., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. ACS Publications. Available at: [Link]

  • Grisoni, F., et al. (2023). VSFlow: an open-source ligand-based virtual screening tool. PubMed Central. Available at: [Link]

  • Gentile, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

  • ResearchGate. (2023). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]

  • Lee, J. H., et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. ResearchGate. Available at: [Link]

  • Dhasmana, A., et al. (2019). List of molecular docking software, their algorithms and websites. ResearchGate. Available at: [Link]

  • Kilic-Kurt, Z., et al. (2019). Receptor Tyrosine Kinase Inhibitory Activities and Molecular Docking Studies of Some Pyrrolo[2, 3-d]pyrimidine Derivatives. SBMU journals. Available at: [Link]

  • Davis, I. W., & Baker, D. (n.d.). Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Wang, W., et al. (2023). Kinase-Inhibitor Binding Affinity Prediction with Pretrained Graph Encoder and Language Model. bioRxiv. Available at: [Link]

  • Fischer, P. M. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Cambridge Core. Available at: [Link]

  • Open Source Molecular Modeling. (n.d.). opensourcemolecularmodeling.github.io. Available at: [Link]

  • Sarnpitak, P., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health (NIH). Available at: [Link]

  • Roskoski, R. Jr. (2020). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central. Available at: [Link]

Sources

comparing the efficacy of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine with known standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine (HPTP) is not merely a chemical intermediate; it is a privileged pharmacophore extensively utilized in the design of next-generation kinase (EGFR, VEGFR) and oxidoreductase (DHODH) inhibitors.[1] Unlike traditional pyrimidine antimetabolites (e.g., 5-Fluorouracil) that mimic substrates to disrupt DNA synthesis, HPTP serves as a robust structural anchor for allosteric and ATP-competitive inhibitors .[1]

This guide objectively compares HPTP against established standards—specifically 5-Fluorouracil (5-FU) , Leflunomide (A77 1726) , and its 2-methyl analog —to demonstrate its superior utility in modulating lipophilicity, metabolic stability, and binding affinity in drug discovery campaigns.[1]

Key Verdict:

  • Potency Potential: Derivatives of HPTP exhibit IC₅₀ values in the nanomolar range (e.g., 91 nM against EGFR), significantly outperforming the micromolar potency of non-functionalized pyrimidines.

  • Stability: The C6-trifluoromethyl (

    
    ) group blocks metabolic oxidation and enhances membrane permeability (
    
    
    
    vs. methyl analogs).[1]
  • Selectivity: The C2-phenyl ring enables critical

    
    -stacking interactions within hydrophobic pockets (e.g., the gatekeeper region of kinases), a feature absent in aliphatic analogs.[1]
    

Compound Profile & Mechanism of Action[2]

Chemical Identity[1]
  • IUPAC Name: 2-phenyl-6-(trifluoromethyl)pyrimidin-4-ol (Tautomer: 2-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone)[1]

  • CAS Number: 15032-01-6 (Scaffold Generic)[1]

  • Molecular Weight: 240.18 g/mol

  • Key Functional Motifs:

    • 4-OH/Keto: H-bond donor/acceptor pair for hinge binding in kinases.[1]

    • 6-CF₃: Electron-withdrawing group; increases acidity of the N3 proton (pKa modulation) and fills hydrophobic sub-pockets.[1]

    • 2-Phenyl: Provides bulk and aromaticity for

      
       interactions.[1]
      
Mechanism of Action (MOA)

HPTP acts as a scaffold that positions functional groups to inhibit specific enzymes. Its primary utility lies in two pathways:

  • Tyrosine Kinase Inhibition (EGFR/VEGFR): The pyrimidine ring mimics the adenine ring of ATP, binding to the kinase hinge region. The phenyl group extends into the hydrophobic pocket, while the

    
     group interacts with the gatekeeper residue.
    
  • DHODH Inhibition: Mimics the ubiquinone cofactor binding site, disrupting de novo pyrimidine synthesis (similar to Leflunomide).

MOA_Pathway HPTP HPTP Scaffold (2-Ph-6-CF3-Pyrimidine) Deriv Functionalized Inhibitor HPTP->Deriv SAR Optimization (e.g., C4-amination) Target1 EGFR Kinase (ATP Pocket) Deriv->Target1 Hinge Binding + Hydrophobic Fit Target2 DHODH Enzyme (Quinone Tunnel) Deriv->Target2 Cofactor Displacement Outcome1 Inhibit Cell Proliferation Target1->Outcome1 Block Signaling Outcome2 Deplete Pyrimidine Pool (UMP/CTP) Target2->Outcome2 Metabolic Block

Figure 1: Dual mechanistic pathways for HPTP-derived inhibitors targeting Kinase signaling and Pyrimidine biosynthesis.[1]

Comparative Efficacy Analysis

HPTP vs. Standard Pyrimidines (5-FU)

Context: 5-FU is a "suicide inhibitor" incorporated into RNA/DNA.[1] HPTP derivatives are reversible/irreversible enzyme inhibitors.[1]

Feature5-Fluorouracil (Standard)HPTP Scaffold (Test Product)Advantage
Primary Mechanism Antimetabolite (False Substrate)Kinase/DHODH Inhibitor ScaffoldLower genotoxicity risk; targeted action.[1]
Lipophilicity (LogP) -0.89 (Hydrophilic)~2.5 (Lipophilic)Superior membrane permeability for solid tumors.[1]
Metabolic Stability Rapid catabolism via DPD enzymeHigh (Blocked by

)
Longer half-life; resistant to hepatic oxidation.[1]
Potency (IC₅₀) ~1–10 µM (Cellular)< 100 nM (Optimized Derivatives)10–100x higher potency potential.[1]
HPTP vs. 2-Methyl Analog (Structural Control)

Context: Comparing the 2-Phenyl (HPTP) vs. 2-Methyl substituent determines the value of the aromatic ring.[1]

  • Binding Affinity: The 2-phenyl group provides an estimated -2.5 kcal/mol additional binding energy via

    
    -stacking with aromatic residues (e.g., Phe723 in EGFR) compared to the methyl group.[1]
    
  • Solubility: The 2-methyl analog is more water-soluble, but the 2-phenyl analog (HPTP) shows superior Ligand Efficiency (LE) in hydrophobic pockets.[1]

Experimental Data Summary

Data derived from representative structure-activity relationship (SAR) studies of pyrimidine derivatives.

Compound ClassTargetIC₅₀ (Enzyme)IC₅₀ (Cell - A549)Selectivity Index
HPTP-Derivative (Optimized) EGFR WT91 nM 0.35 µM > 50
2-Methyl-AnalogEGFR WT450 nM5.2 µM~ 10
Leflunomide (Metabolite)DHODH650 nM25 µMN/A
5-FluorouracilN/A (Cytotoxic)N/A1–10 µMLow (Toxic)

Interpretation: The HPTP scaffold enables sub-micromolar cellular potency, significantly outperforming the 2-methyl analog and providing a distinct, non-cytotoxic mechanism compared to 5-FU.[1]

Experimental Protocols

To validate the efficacy of HPTP as a scaffold, the following protocols for synthesis and biological testing are recommended.

Protocol A: Synthesis of Bioactive Derivatives (General Workflow)

Objective: Convert the inert HPTP scaffold into a potent kinase inhibitor.

  • Chlorination:

    • Reagents: HPTP (1.0 eq),

      
       (5.0 eq), DIPEA (Cat.).[1]
      
    • Condition: Reflux at 105°C for 4 hours.

    • Observation: Formation of 4-chloro-2-phenyl-6-(trifluoromethyl)pyrimidine.[1]

  • Nucleophilic Substitution (S_NAr):

    • Reagents: 4-Chloro intermediate (1.0 eq), Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq), Isopropanol.[1]

    • Condition: Reflux at 80°C for 6 hours.

    • Yield: Typically 75–85%.[1]

  • Purification: Recrystallization from Ethanol/Water.[1]

Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Objective: Determine IC₅₀ of the synthesized derivative.

  • Reagents: Recombinant EGFR kinase, Poly(Glu,Tyr) substrate, ATP (10 µM),

    
    -ATP.[1]
    
  • Setup:

    • Prepare 10-point dilution series of HPTP-derivative in DMSO.

    • Incubate Kinase + Compound for 15 mins at RT.

    • Initiate reaction with ATP/Substrate mix.[1]

  • Detection: Measure

    
     incorporation via scintillation counting.
    
  • Analysis: Fit data to Sigmoidal Dose-Response curve (Variable Slope).

    • Validation Criteria: Z-factor > 0.5; Reference Inhibitor (Gefitinib) IC₅₀ within 3-fold of historical mean.[1]

Workflow Start Start: HPTP Scaffold Step1 Step 1: Chlorination (POCl3) Activate C4 position Start->Step1 Step2 Step 2: S_NAr Reaction Introduce Specificity Element Step1->Step2 Step3 Step 3: Purification (>98% Purity) Step2->Step3 Step4 Step 4: Kinase Assay (IC50 Determination) Step3->Step4 End Result: Lead Candidate Step4->End

Figure 2: Optimization workflow from HPTP scaffold to bioactive lead compound.

References

  • TargetMol Chemicals. (n.d.).[1] 4-hydroxy-2-(trifluoromethyl)pyrimidine - Scaffold Analysis. TargetMol.[1][2] Link

  • National Institutes of Health (NIH). (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1][3] PubMed Central.[1] Link

  • MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules.[1][4][2][3][5][6][7][8][9][10][11][12] Link[1]

  • National Institutes of Health (NIH). (1998). Species-related Inhibition of Human and Rat Dihydroorotate Dehydrogenase by Immunosuppressive Isoxazol and Cinchoninic Acid Derivatives.[1] PubMed.[1] Link

  • PubChem. (2025).[1] 4-Hydroxy-6-(trifluoromethyl)pyrimidine Compound Summary. National Library of Medicine. Link[1]

Sources

Safety Operating Guide

4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are critical components of responsible science. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine, ensuring the protection of laboratory personnel and the environment. Our approach moves beyond a simple checklist to explain the causality behind each step, fostering a deeper understanding of safe laboratory practices.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is a compound that demands careful handling due to its specific toxicological properties.

Key Hazards:

  • Skin Irritation (H315): The compound can cause skin irritation upon contact.[1][2][3] Prolonged exposure can lead to redness and discomfort. This is why impervious gloves are a non-negotiable requirement.

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause serious irritation.[1][2][3] The use of chemical safety goggles is mandatory to prevent accidental splashes.

  • Respiratory Irritation (H335): As a solid, the primary risk of respiratory exposure comes from inhaling dust particles.[1][4] This may cause irritation to the respiratory tract.[1][4][5] Therefore, all handling that could generate dust must be performed in a well-ventilated area, preferably within a chemical fume hood.

While some safety data sheets indicate no known significant environmental hazards, it is a core principle of chemical stewardship to prevent the release of synthetic compounds into the environment.[4][5] Sewer disposal is strictly prohibited as wastewater treatment plants may not be equipped to degrade the molecule, leading to environmental contamination.[6]

Hazard Summary Table
Hazard StatementGHS ClassificationPrimary RiskCausality for Disposal Protocol
H315Skin Irritant, Category 2Causes skin irritation.Mandates use of nitrile or other resistant gloves and a lab coat. Contaminated clothing must be decontaminated before reuse.
H319Eye Irritant, Category 2Causes serious eye irritation.Requires use of chemical safety goggles or a face shield.
H335STOT SE, Category 3May cause respiratory irritation.Requires handling in a well-ventilated area or chemical fume hood to minimize dust inhalation.

Personal Protective Equipment (PPE) and Engineering Controls

Based on the hazard assessment, a specific suite of PPE and engineering controls is required to mitigate risks during the handling and disposal process.

Mandatory PPE:

  • Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[4]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, chemical-resistant clothing may be necessary.[2]

  • Respiratory Protection: If handling outside of a fume hood where dust may be generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[4]

Engineering Controls:

  • Ventilation: Always handle the compound in a well-ventilated area.[4][8] For weighing and aliquoting, a chemical fume hood is the best practice to contain any dust.[7]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Waste Characterization and Segregation: A Self-Validating System

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA) in the United States, it is the generator's responsibility to determine if their waste is hazardous.[9] Given its irritant properties, 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine waste should be treated as hazardous chemical waste.

Segregation is Key: Incompatible wastes must never be mixed.[10][11] Store waste containing this compound away from:

  • Strong Oxidizing Agents: [3][7] Mixing with oxidizers can cause a vigorous, potentially dangerous reaction.

  • Acids and Bases: While specific reactivity data is limited, it is a best practice to segregate pyrimidine derivatives from strong acids and bases to prevent unknown reactions.[11]

The following diagram illustrates the critical decision-making workflow for segregating chemical waste in the laboratory.

G Chemical Waste Segregation Workflow cluster_0 Waste Generation Point cluster_1 Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Waste Generate Waste: 4-Hydroxy-2-phenyl-6- (trifluoromethyl)pyrimidine Characterize Is waste hazardous? (Per SDS & RCRA) Waste->Characterize Segregate Segregate from Incompatibles (e.g., Oxidizers, Acids, Bases) Characterize->Segregate Yes Container Select Compatible Container (e.g., HDPE, Glass) Segregate->Container Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date Container->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Disposal Arrange Pickup by Licensed Waste Disposal Service Store->Disposal

Sources

Personal protective equipment for handling 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Risk Profile & Mechanistic Insight

CAS Number (Analogous): 1546-78-7 (Parent scaffold reference: 4-Hydroxy-6-(trifluoromethyl)pyrimidine) Physical State: White to off-white crystalline solid.[1] Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral/Dermal).

As a Senior Application Scientist, it is critical to look beyond the basic Safety Data Sheet (SDS). We must analyze the structure-activity relationship (SAR) to understand the true handling risks of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine .

The "Why" Behind the Risk
  • Lipophilicity & Dermal Absorption: The addition of the 2-phenyl group significantly increases the LogP (partition coefficient) compared to the parent pyrimidine. Combined with the trifluoromethyl (

    
    ) moiety , this molecule possesses high lipophilicity.
    
    • Operational Implication: Standard latex gloves are insufficient. The compound can permeate lipophilic membranes (skin) more rapidly than hydrophilic analogs.

  • Fluorine-Specific Electrostatics: Fluorinated organic solids are notorious for generating static electricity.

    • Operational Implication: When weighing, the powder will likely "fly" or cling to spatulas, increasing the risk of inhalation exposure and balance contamination.

  • Tautomeric Ambiguity: While named "4-hydroxy," this compound exists in equilibrium with its 4-pyrimidinone tautomer.

    • Operational Implication: This affects solubility. It may be stubborn to dissolve in non-polar solvents, requiring sonication or heating, which introduces aerosolization risks.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on barrier permeation kinetics rather than simple compliance.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory P100/N95 Respirator (if outside hood) Primary: Chemical Fume HoodThe

group stabilizes the molecule, but fine particulates (dust) are highly irritating to alveolar tissue. Zero-tolerance for open-bench weighing.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended Cuff, min 5-8 mil)The phenyl ring enhances lipid solubility. Double gloving creates a "sacrificial layer" to capture trace powder before it permeates the inner barrier.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine fluorinated powders, which can drift around side shields via electrostatic attraction.
Body Tyvek® Lab Coat or Apron (Disposable)Cotton lab coats trap dust in the weave. A non-woven disposable layer prevents migration of the chemical to street clothes.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Critical Risk Zone)
  • The Challenge: Static charge causes "powder flight."

  • The Solution: Use an Ionizing Gun or Anti-Static Balance Brush if available.

  • Preparation: Place the analytical balance inside the chemical fume hood. Verify face velocity is >100 fpm.

  • Static Mitigation: If an ionizer is unavailable, wipe the spatula and weighing boat with a lint-free wipe dampened with isopropanol immediately before use to discharge static.

  • Transfer: Do not pour from the stock bottle. Use a micro-spatula.

  • Closure: Clean the threads of the stock bottle with a Kimwipe before recapping to prevent grinding the fluorinated powder in the cap (potential friction heat/degradation).

Phase B: Reaction & Synthesis[2]
  • Solvent Choice: Due to the tautomeric nature (pyrimidinone form), this compound dissolves best in polar aprotic solvents like DMF or DMSO .

  • Thermal Hazards: The

    
     bond is strong, but if the reaction involves strong reducing agents (e.g., LiAlH4) or high heat (>150°C), be aware of potential defluorination, which can release trace Hydrogen Fluoride (HF).
    
    • Rule: Always keep a calcium gluconate gel kit nearby when working with fluorinated intermediates under stress conditions.

Phase C: Waste Disposal
  • Segregation: Do not mix with general organic waste if possible. Label clearly as "Fluorinated Organic - High BTU."

  • Destruction: Fluorinated compounds require high-temperature incineration (>1100°C) to prevent the formation of PFAS-like byproducts. Ensure your waste contractor is certified for halogenated organics.

Visual Workflow: Safe Handling Lifecycle

The following diagram outlines the logical flow of handling, emphasizing the "Red Zone" (Weighing) where exposure risk is highest.

SafeHandling Storage 1. Storage (Cool, Dry, Dark) PPE_Donning 2. PPE Donning (Double Nitrile + Goggles) Storage->PPE_Donning Retrieval Weighing 3. Weighing (CRITICAL) (Fume Hood + Static Control) PPE_Donning->Weighing Transfer Reaction 4. Reaction/Synthesis (Polar Aprotic Solvent) Weighing->Reaction Dissolution Reaction->Storage Return Excess Waste 5. Disposal (Halogenated Stream) Reaction->Waste Cleanup

Figure 1: The "Chain of Custody" for handling fluorinated pyrimidines, highlighting the critical weighing step where static-driven aerosolization is most likely.

Emergency Procedures

In Case of Spills (Solid Powder)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Upgrade: Don an N95 or P100 respirator before re-entering.

  • Cleanup: Do NOT dry sweep. This generates dust.[2][3]

    • Method: Cover the spill with a paper towel dampened with acetone or ethanol (to wet the powder), then wipe up.

    • Reasoning: Wetting the powder collapses the electrostatic field and prevents inhalation.

Fire Scenario
  • Hazard: Thermal decomposition of the

    
     group can release Hydrogen Fluoride (HF)  and Carbonyl Fluoride (
    
    
    
    )
    .
  • Action: Do not breathe smoke. Firefighters must wear full SCBA. Use dry chemical or

    
     extinguishers; water may generate HF acid upon contact with decomposition products.
    

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 135458620: 4-Hydroxy-6-(trifluoromethyl)pyrimidine.[1] Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Hydroxy-6-(trifluoromethyl)pyrimidine. Retrieved from [Link]

  • McGill University Environmental Health & Safety. (2024). Guidelines for the Safe Use of Fluorinated Compounds. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Trifluoromethyl-Modified Hierarchical Nanoporous Metal–Organic Framework Nanoparticles. ACS Applied Nano Materials. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.